2-hydroxyethyl N-butylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl N-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-8-7(10)11-6-5-9/h9H,2-6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTRRBGETIJCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927056 | |
| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13105-54-9 | |
| Record name | 2-Hydroxyethyl butylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13105-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC29170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Hydroxyethyl N-Butylcarbamate
Introduction: The Significance of 2-Hydroxyethyl N-Butylcarbamate in Modern Chemistry
This compound is a versatile organic compound that holds significance in various fields, including polymer chemistry, pharmaceuticals, and materials science. Its structure, featuring a primary alcohol, a secondary amine, and a carbamate linkage, allows it to serve as a valuable building block and intermediate in the synthesis of more complex molecules. For instance, the hydroxyl group can be further functionalized, while the carbamate moiety imparts specific physical and chemical properties to the resulting products. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development and chemical synthesis.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. This guide will focus on three primary, industrially relevant methods:
-
Ring-Opening of Ethylene Carbonate with n-Butylamine: A direct and atom-economical approach.
-
Reaction of 2-Aminoethanol with Butyl Chloroformate: A classic and reliable method for carbamate formation.
-
Addition of Ethylene Glycol to n-Butyl Isocyanate: A pathway leveraging the high reactivity of isocyanates.
A thorough understanding of the underlying mechanisms of these reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.
Pathway 1: Synthesis via Ring-Opening of Ethylene Carbonate
This pathway represents a highly efficient method for the synthesis of this compound, proceeding through the nucleophilic attack of n-butylamine on ethylene carbonate.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the nitrogen atom of n-butylamine on one of the carbonyl carbons of ethylene carbonate. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of an acyl-oxygen bond, and a proton transfer results in the formation of the final product, this compound.
Figure 1: Reaction mechanism of ethylene carbonate with n-butylamine.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar hydroxyalkyl carbamates.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Ethylene carbonate
-
n-Butylamine
-
Inert solvent (e.g., Toluene, optional)
Procedure:
-
To a round-bottom flask, add ethylene carbonate. If a solvent is used, add it at this stage.
-
Heat the flask to the desired reaction temperature (typically 50-80°C).
-
Slowly add n-butylamine to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature. The reaction is exothermic, and controlling the addition rate is crucial to prevent a runaway reaction.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete conversion.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, remove the solvent (if used) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
| Parameter | Value | Reference |
| Reactant Ratio | 1:1 (Ethylene Carbonate : n-Butylamine) | General Stoichiometry |
| Temperature | 50-80 °C | [1] |
| Reaction Time | 3-6 hours | [1] |
| Purification | Vacuum Distillation | [2] |
Table 1: Typical reaction parameters for the synthesis of this compound from ethylene carbonate and n-butylamine.
Pathway 2: Synthesis from 2-Aminoethanol and Butyl Chloroformate
This traditional method for carbamate synthesis involves the acylation of an amine with a chloroformate in the presence of a base.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the electrophilic carbonyl carbon of butyl chloroformate. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Figure 2: Synthesis of this compound from 2-aminoethanol and butyl chloroformate.
Experimental Protocol
This is a generalized protocol based on the well-established Schotten-Baumann reaction conditions for carbamate synthesis.[3]
Materials and Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
2-Aminoethanol
-
Butyl chloroformate
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve 2-aminoethanol and the base in the chosen anhydrous solvent.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add butyl chloroformate dropwise from the addition funnel, ensuring the temperature does not rise above 5-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, filter the mixture to remove the precipitated base hydrochloride.
-
Wash the organic phase with water, followed by a saturated brine solution in a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation.
| Parameter | Value | Reference |
| Reactant Ratio | 1:1:1.1 (Amine:Chloroformate:Base) | [4] |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 3-6 hours | [4] |
| Purification | Column Chromatography or Distillation |
Table 2: Typical reaction parameters for the synthesis of this compound from 2-aminoethanol and butyl chloroformate.
Pathway 3: Synthesis from n-Butyl Isocyanate and Ethylene Glycol
This pathway takes advantage of the high reactivity of isocyanates towards alcohols to form carbamates. This reaction is often rapid and high-yielding.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic carbon of the isocyanate group in n-butyl isocyanate. A subsequent proton transfer from the alcohol to the nitrogen atom yields the carbamate product. The use of a catalyst, such as a tertiary amine or an organotin compound, can significantly accelerate the reaction.[5]
Figure 3: Synthesis of this compound from n-butyl isocyanate and ethylene glycol.
Experimental Protocol
The following is a generalized protocol for the synthesis of carbamates from isocyanates and alcohols.[6]
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer and a drying tube
-
n-Butyl isocyanate
-
Ethylene glycol
-
Anhydrous solvent (e.g., toluene, THF)
-
Catalyst (optional, e.g., dibutyltin dilaurate or triethylamine)
Procedure:
-
In a dry round-bottom flask, dissolve ethylene glycol in the anhydrous solvent. To favor the mono-adduct, a significant excess of ethylene glycol should be used.
-
If a catalyst is used, add it to the solution.
-
Slowly add n-butyl isocyanate to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The excess ethylene glycol can be removed by vacuum distillation. The desired product, this compound, can then be purified by further vacuum distillation or column chromatography.
| Parameter | Value | Reference |
| Reactant Ratio | 1: >5 (Isocyanate : Ethylene Glycol) | General Principle |
| Temperature | Room Temperature | [6] |
| Reaction Time | 1-3 hours | [6] |
| Purification | Vacuum Distillation | [2] |
Table 3: Typical reaction parameters for the synthesis of this compound from n-butyl isocyanate and ethylene glycol.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups), two triplets for the two methylene groups of the hydroxyethyl moiety, a broad singlet for the N-H proton, and a broad singlet for the O-H proton.[7][8] The chemical shifts will be influenced by the solvent used.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate group, the carbons of the butyl chain, and the carbons of the hydroxyethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the carbamate group (typically around 1680-1700 cm⁻¹), a broad band for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), and a peak for the N-H stretch (around 3300 cm⁻¹).[9]
| Proton | Expected Chemical Shift (δ, ppm) |
| CH₃ (butyl) | ~0.9 |
| CH₂ (butyl, adjacent to CH₃) | ~1.3 |
| CH₂ (butyl, adjacent to CH₂) | ~1.5 |
| CH₂ (butyl, adjacent to NH) | ~3.1 |
| CH₂ (ethyl, adjacent to NH) | ~3.3 |
| CH₂ (ethyl, adjacent to OH) | ~3.7 |
| NH | ~5.0 (broad) |
| OH | Variable (broad) |
Table 4: Predicted ¹H NMR chemical shifts for this compound (in CDCl₃). These are estimated values and may vary.
Safety and Handling Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
n-Butyl Isocyanate: This compound is highly flammable, toxic, and corrosive.[3][10] It is a lachrymator and can cause severe respiratory and skin irritation. In case of contact, immediately flush the affected area with copious amounts of water.
-
Butyl Chloroformate: This is a corrosive and flammable liquid that is toxic upon inhalation and ingestion.[6][8] It should be handled with extreme care, using appropriate personal protective equipment.
-
2-Aminoethanol and n-Butylamine: These are corrosive and can cause burns to the skin and eyes. They should be handled in a well-ventilated area.
-
Ethylene Carbonate and Ethylene Glycol: These are less hazardous but should still be handled with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide has provided a comprehensive overview of the principal synthetic routes to this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently and safely synthesize this valuable chemical intermediate. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product.
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US5304650A - Process for the preparation of alkyl N-(hydroxyalkyl)-carbamates - Google Patents.
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Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.
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CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino ... - Google Patents.
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¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate... - ResearchGate.
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ethyl n-methylcarbamate - Organic Syntheses Procedure.
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DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products - Google Patents.
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The synthesis and some reactions of N-hydroxycarbamates - Journal of the Chemical Society C: Organic (RSC Publishing).
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tert-butyl n-(2-hydroxyethyl)carbamate(26690-80-2)ir1 - ChemicalBook.
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6 - Organic Syntheses Procedure.
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DE102020113028B3 - Process for the synthesis of isocyanates - Google Patents.
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Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
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Shifts of the ¹H NMR signals of butylamine and butylcarbamate as a function of pH - ResearchGate.
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Polyurethane - Wikipedia.
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13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.
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Working with Hazardous Chemicals - Organic Syntheses.
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tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate - PMC - NIH.
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Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA.
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1H NMR Chemical Shift - Oregon State University.
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest.
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12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax.
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Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate - PrepChem.com.
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An In-depth Technical Guide to 2-hydroxyethyl N-butylcarbamate: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-hydroxyethyl N-butylcarbamate, a bifunctional molecule with significant potential in polymer chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and polymer synthesis, offering insights into its molecular structure, synthesis, characterization, and prospective applications.
Introduction and Molecular Overview
This compound (CAS No. 13105-54-9) is a carbamate ester characterized by the presence of a primary hydroxyl group and a secondary carbamate linkage within its structure. This unique combination of functional groups imparts a dual reactivity, making it a valuable monomer and intermediate in the synthesis of a variety of polymeric materials, including polyurethanes. The hydroxyl group offers a site for esterification or reaction with isocyanates, while the carbamate group can participate in hydrogen bonding, influencing the mechanical and thermal properties of the resulting polymers.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value (Computed) | Source |
| Molecular Formula | C₇H₁₅NO₃ | [PubChem][1] |
| Molecular Weight | 161.20 g/mol | [PubChem][1] |
| CAS Number | 13105-54-9 | [PubChem][1] |
| XLogP3 | 0.5 | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 6 | [PubChem][1] |
| Exact Mass | 161.10519334 Da | [PubChem][1] |
| Topological Polar Surface Area | 58.6 Ų | [PubChem][1] |
Note: The properties listed above are computationally derived and should be used as estimates in the absence of experimentally verified data.[1]
Synthesis of this compound
There are several plausible synthetic routes to this compound, leveraging well-established carbamate chemistry. Two primary, industrially viable methods are proposed here.
Synthesis from n-Butylamine and Ethylene Carbonate
This method represents a safe and efficient isocyanate-free route. The reaction involves the nucleophilic ring-opening of ethylene carbonate by n-butylamine. This approach is analogous to the synthesis of similar hydroxyalkyl carbamates.[2][3]
Caption: Synthesis of this compound from n-butylamine and ethylene carbonate.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge ethylene carbonate (1.0 equivalent).
-
Reactant Addition: Slowly add n-butylamine (1.0-1.1 equivalents) to the stirred ethylene carbonate. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature. The reaction can be performed neat or in a suitable solvent like toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for several hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis from n-Butyl Isocyanate and Ethylene Glycol
This classic method for urethane synthesis involves the reaction of an isocyanate with an alcohol. This reaction is typically high-yielding but requires careful handling of the isocyanate reactant.
Caption: Synthesis of this compound from n-butyl isocyanate and ethylene glycol.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place an excess of ethylene glycol (e.g., 5-10 equivalents) and an appropriate solvent such as anhydrous toluene.
-
Reactant Addition: Slowly add n-butyl isocyanate (1.0 equivalent) dropwise to the stirred ethylene glycol solution. The reaction is exothermic, and the temperature should be maintained below 40-50°C using an ice bath if necessary.
-
Catalyst (Optional): A catalyst such as dibutyltin dilaurate (DBTDL) can be added in a small amount (e.g., 0.01-0.1 mol%) to accelerate the reaction.
-
Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature or slightly elevated temperature (e.g., 50-60°C) for a few hours.
-
Monitoring and Work-up: Monitor the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹). Once the reaction is complete, remove the excess ethylene glycol and solvent under vacuum.
-
Purification: The resulting crude product can be purified by vacuum distillation.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | triplet | 3H | -CH₃ (butyl group) |
| ~1.3-1.5 | multiplet | 4H | -CH₂-CH₂- (butyl group) |
| ~3.1 | triplet | 2H | -NH-CH₂- (butyl group) |
| ~3.6 | triplet | 2H | -O-CH₂-CH₂-OH |
| ~4.1 | triplet | 2H | -O-CH₂-CH₂-OH |
| ~5.0 (broad) | singlet | 1H | -NH- |
| Variable (broad) | singlet | 1H | -OH |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~13-14 | -CH₃ (butyl group) |
| ~20-22 | -CH₂- (butyl group, adjacent to CH₃) |
| ~31-33 | -CH₂- (butyl group, adjacent to NH) |
| ~41-43 | -NH-CH₂- (butyl group) |
| ~61-63 | -CH₂-OH |
| ~66-68 | -O-CH₂- |
| ~157-159 | -C=O (carbamate) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300-3400 (broad) | O-H and N-H stretching |
| 2850-2960 | C-H stretching (alkyl) |
| ~1680-1700 | C=O stretching (carbamate) |
| ~1520-1540 | N-H bending and C-N stretching (Amide II) |
| ~1250 | C-O stretching (ester) |
| ~1050 | C-O stretching (alcohol) |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Key fragmentation patterns would likely involve cleavage of the butyl group, the hydroxyethyl group, and rearrangements characteristic of carbamates.
Potential Applications
The bifunctional nature of this compound makes it a promising candidate for various applications in polymer and materials science.
-
Polyurethane Synthesis: The primary hydroxyl group can react with diisocyanates to form polyurethane backbones. The presence of the carbamate group can enhance interchain hydrogen bonding, potentially improving the mechanical properties of the resulting polyurethane. This makes it a potential building block for coatings, adhesives, sealants, and elastomers.
-
Biomedical Hydrogels: A structurally related compound, 2-methacryloyloxyethyl N-butylcarbamate, has been used to synthesize polyurethane hydrogels with improved mechanical properties for biomedical applications.[4][5] This suggests that this compound could be a precursor for such monomers or be incorporated into biocompatible polymers.
-
Reactive Intermediate: It can serve as a versatile intermediate for further chemical modifications. The hydroxyl group can be functionalized to introduce other reactive moieties, expanding its utility in organic synthesis.
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the general properties of carbamates and potential synthesis precursors (isocyanates), the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
-
Handling Precursors: If synthesizing from n-butyl isocyanate, extreme caution should be exercised as isocyanates are potent respiratory and skin sensitizers.
-
General Carbamate Hazards: Some carbamates are known to have varying levels of toxicity. It is prudent to treat this compound with care until specific toxicological data is generated.
Conclusion
This compound is a molecule with considerable potential, primarily as a monomer in the synthesis of polyurethanes and other polymers. While a comprehensive set of experimental data is yet to be established in publicly accessible literature, its chemical properties can be reasonably predicted based on its structure. The proposed synthesis routes offer viable methods for its preparation. Further research into the experimental characterization and application of this compound is warranted to fully explore its utility in materials science and other fields.
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PubMed. 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications. [Link]
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PrepChem.com. Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. [Link]
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A Guide to the Spectroscopic Characterization of 2-hydroxyethyl N-butylcarbamate
Introduction
2-hydroxyethyl N-butylcarbamate is a small organic molecule containing a carbamate functional group, a flexible n-butyl chain, and a primary alcohol. Its structure suggests potential applications as a monomer in polymer synthesis, a building block in organic synthesis, or as a molecule with biological activity. Accurate structural elucidation is paramount for any of these applications, and spectroscopic methods are the cornerstone of such characterization.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for this compound. For each technique, a detailed experimental protocol is provided, followed by an in-depth interpretation of the expected spectral features. The analysis is supported by experimental data from close structural analogs, including tert-butyl N-(2-hydroxyethyl)carbamate and n-butyl carbamate, to provide a high degree of confidence in the predicted data.
Molecular Structure and Key Features
The structure of this compound is fundamental to understanding its spectroscopic properties. The molecule can be deconstructed into three key regions: the n-butyl group, the carbamate linkage, and the 2-hydroxyethyl group. Each of these will give rise to characteristic signals in the various spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | br s | 1H | NH |
| ~4.2 | t | 2H | O-CH₂ -CH₂-OH |
| ~3.7 | t | 2H | O-CH₂-CH₂ -OH |
| ~3.2 | t | 2H | N-CH₂ -CH₂CH₂CH₃ |
| ~2.5 | br s | 1H | OH |
| ~1.5 | sextet | 2H | N-CH₂-CH₂ -CH₂CH₃ |
| ~1.3 | sextet | 2H | N-CH₂CH₂-CH₂ -CH₃ |
| ~0.9 | t | 3H | N-CH₂CH₂CH₂-CH₃ |
¹H NMR Spectral Interpretation
The predicted ¹H NMR spectrum of this compound is based on the analysis of its structural fragments and comparison with analogs like tert-butyl N-(2-hydroxyethyl)carbamate and tert-butyl butylcarbamate[1].
-
Downfield Region (δ > 3.0 ppm): The protons closest to electronegative atoms (oxygen and nitrogen) are found in this region. The NH proton is expected to appear as a broad singlet around 5.0 ppm. The two methylene groups of the 2-hydroxyethyl fragment are diastereotopic and will appear as two distinct triplets. The O-CH₂ group, being directly attached to the carbamate oxygen, will be the most downfield of the two at approximately 4.2 ppm. The CH₂-OH group will be slightly upfield at around 3.7 ppm. The N-CH₂ of the butyl group, deshielded by the nitrogen, is predicted to be a triplet around 3.2 ppm. The hydroxyl proton (OH ) will likely be a broad singlet around 2.5 ppm, and its chemical shift can be highly dependent on concentration and temperature.
-
Upfield Region (δ < 2.0 ppm): The aliphatic protons of the n-butyl chain reside here. The two internal methylene groups (-CH₂-CH₂- ) are expected as overlapping sextets around 1.5 and 1.3 ppm. The terminal methyl group (-CH₃ ) will be a triplet at approximately 0.9 ppm, characteristic of a propyl chain attached to a methylene group.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | C =O (carbamate) |
| ~63.0 | O-C H₂-CH₂-OH |
| ~61.0 | O-CH₂-C H₂-OH |
| ~41.0 | N-C H₂-CH₂CH₂CH₃ |
| ~32.0 | N-CH₂-C H₂-CH₂CH₃ |
| ~20.0 | N-CH₂CH₂-C H₂-CH₃ |
| ~13.8 | N-CH₂CH₂CH₂-C H₃ |
¹³C NMR Spectral Interpretation
The predicted ¹³C NMR spectrum is based on data from tert-butyl N-(2-hydroxyethyl)carbamate and tert-butyl butylcarbamate[1].
-
Carbonyl Carbon: The most downfield signal will be the carbonyl carbon of the carbamate group, expected around 157.0 ppm.
-
Heteroatom-Bound Carbons: The carbons attached to oxygen and nitrogen will appear in the 40-70 ppm range. The O-CH₂ of the hydroxyethyl group is predicted at ~63.0 ppm, while the CH₂-OH carbon is expected at a similar chemical shift of ~61.0 ppm. The N-CH₂ of the butyl group should appear around 41.0 ppm.
-
Aliphatic Carbons: The remaining carbons of the n-butyl chain will be found in the upfield region. The -CH₂- adjacent to the N-CH₂ is predicted at ~32.0 ppm, the next -CH₂- at ~20.0 ppm, and the terminal -CH₃ at ~13.8 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
Caption: Workflow for mass spectrometry data acquisition.
Predicted Mass Spectrum Data
| m/z | Possible Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 116 | [M - C₂H₅O]⁺ |
| 102 | [M - C₄H₉]⁺ |
| 88 | [C₄H₉NCO]⁺ |
| 74 | [HOCH₂CH₂O]⁺ |
| 57 | [C₄H₉]⁺ |
| 45 | [C₂H₅O]⁺ |
| 44 | [O=C=NH₂]⁺ |
Mass Spectrometry Fragmentation Analysis
The molecular weight of this compound is 161.20 g/mol . The molecular ion peak, [M]⁺, is therefore expected at m/z 161. The fragmentation pattern can be predicted based on the known fragmentation of carbamates and alcohols. The mass spectrum of n-butyl carbamate provides a useful comparison.[2]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms is a common fragmentation pathway.
-
Loss of the butoxy group is unlikely, but loss of the butyl radical from the nitrogen would lead to a fragment at m/z 102.
-
Loss of the hydroxyethyl group would result in a fragment at m/z 100. A more likely fragmentation is the loss of a C₂H₅O radical, leading to a fragment at m/z 116.
-
-
McLafferty Rearrangement: A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage to give a neutral alkene and a charged enol.
-
Other Fragmentations:
-
The butyl cation at m/z 57 is expected to be a prominent peak.
-
Fragmentation of the hydroxyethyl side chain can lead to a fragment at m/z 45, corresponding to [C₂H₅O]⁺.
-
Cleavage of the carbamate C-N bond can produce a fragment at m/z 88.
-
A fragment at m/z 44 is characteristic of carbamates and corresponds to the carbamic acid radical cation.
-
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, FTIR, and mass spectrometric data for this compound. By leveraging experimental data from close structural analogs and fundamental spectroscopic principles, a comprehensive set of expected spectral features has been compiled and interpreted. These data and interpretations should serve as a valuable resource for the unambiguous identification and characterization of this compound in various research and development settings. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results.
References
- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (n.d.). Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol.
- PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information.
-
NIST. (n.d.). Butyl carbamate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Butyl carbamate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Damrauer, N. H., et al. (2015). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters.
- Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.
- Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides.
- Con-ui, M. C. B., et al. (2019). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Industrial & Engineering Chemistry Research.
Sources
An In-Depth Technical Guide to the Health and Safety of 2-hydroxyethyl N-butylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the health and safety considerations for 2-hydroxyethyl N-butylcarbamate. As a compound utilized in specialized research and development, a thorough understanding of its hazard profile and handling requirements is paramount to ensure a safe laboratory environment. This document synthesizes available safety data to offer field-proven insights and self-validating protocols for the responsible use of this chemical.
Chemical Identity and Physicochemical Properties
This compound is a carbamate ester. While specific experimental data for this compound is limited, its structural class suggests certain physicochemical properties that influence its behavior and potential hazards.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₃ | PubChem |
| Molecular Weight | 161.20 g/mol | PubChem |
| Boiling Point | 493°C at 760 mmHg (for a related compound) | Echemi.com[1] |
| Flash Point | 251.9°C (for a related compound) | Echemi.com[1] |
| Density | 1.31 g/cm³ (for a related compound) | Echemi.com[1] |
Hazard Identification and GHS Classification
Based on data for structurally similar carbamates, this compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]
GHS Classification:
-
Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[2]
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[2]
Hazard Pictograms:
Signal Word: Danger [2]
Hazard Statements:
-
H301: Toxic if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Precautionary Statements:
-
Prevention: P264 - Wash skin thoroughly after handling. P270 - Do not eat, drink or smoke when using this product. P280 - Wear protective gloves/ eye protection/ face protection.[2]
-
Response: P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302 + P352 - IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313 - If skin irritation occurs: Get medical advice/ attention. P337 + P313 - If eye irritation persists: Get medical advice/ attention. P362 - Take off contaminated clothing and wash before reuse.[2]
-
Storage: P405 - Store locked up.[2]
-
Disposal: P501 - Dispose of contents/ container to an approved waste disposal plant.[2]
Toxicological Profile
The primary routes of exposure are ingestion, skin contact, and eye contact. The toxicological effects are consistent with its GHS classification.
-
Acute Oral Toxicity: This compound is considered toxic if swallowed.[2] Ingestion can lead to serious health issues and requires immediate medical attention.
-
Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[2]
-
Eye Irritation: Contact with the eyes can cause serious irritation, potentially leading to damage if not promptly addressed.[2]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. The following protocols are recommended.
dot
Caption: First-aid response workflow for exposure to this compound.
Step-by-Step First-Aid Protocols:
-
Inhalation: While not classified as a primary inhalation hazard, if vapors or aerosols are inhaled, move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.
Fire-Fighting Measures
While not highly flammable, this compound can burn.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1]
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[3]
-
Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1]
Accidental Release Measures
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or coveralls. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[4]
-
Methods for Cleaning Up: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. For larger spills, dike the area to contain the spill and collect the material for disposal.
Handling and Storage
Proper handling and storage practices are critical for maintaining the integrity of the compound and ensuring a safe working environment.
dot
Caption: Key principles for the safe handling and storage of this compound.
Detailed Handling and Storage Protocols:
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses or goggles.[2]
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling the material.[2]
-
-
Storage:
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential for minimizing exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Equipment | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards. | ANSI Z87.1 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron/coveralls. | EN 374 |
| Respiratory Protection | Not typically required with adequate engineering controls. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | NIOSH/MSHA approved |
dot
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Ecological Information
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste. It is recommended to use a licensed professional waste disposal service.
Conclusion
This compound is a chemical that requires careful handling due to its acute oral toxicity and potential for skin and eye irritation. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with its use. A proactive approach to safety, including the consistent use of appropriate personal protective equipment and adherence to established protocols, is essential for a safe and productive research environment.
References
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: tert-Butyl(N-2-hydroxyethyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyethyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of "2-hydroxyethyl N-butylcarbamate" from butyl isocyanate and ethylene glycol
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 2-hydroxyethyl N-butylcarbamate, a valuable hydroxyalkyl carbamate intermediate, from the reaction of butyl isocyanate and ethylene glycol. This document is intended for researchers, chemists, and drug development professionals. It elucidates the underlying reaction mechanism, strategies for controlling selectivity towards the desired mono-adduct, a step-by-step experimental procedure, rigorous safety protocols for handling hazardous reagents, and robust analytical methods for product characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction: The Significance of Hydroxyalkyl Carbamates
Carbamates are a fundamentally important class of organic compounds, serving as key structural motifs in pharmaceuticals, agrochemicals, and polymers.[1][2] The incorporation of a hydroxyl group into the carbamate structure, as in this compound, introduces a versatile functional handle for further chemical modification. This free hydroxyl group can be used for subsequent esterification, etherification, or polymerization reactions, making the title compound a valuable building block in the development of novel materials and biologically active molecules. The reaction between an isocyanate and an alcohol is one of the most direct and efficient methods for carbamate synthesis, forming the basis of polyurethane chemistry and a wide array of fine chemical manufacturing processes.[3][4]
This guide focuses on the specific synthesis of the mono-adduct, this compound, addressing the primary challenge in reacting a mono-isocyanate with a symmetrical diol: achieving high selectivity to prevent the formation of the di-substituted byproduct.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of one of the hydroxyl groups of ethylene glycol to the electrophilic carbonyl carbon of butyl isocyanate.
Overall Reaction:
Mechanism: The lone pair of electrons on a hydroxyl oxygen atom attacks the central carbon of the isocyanate group. This is followed by a proton transfer, typically to the nitrogen atom, to yield the stable carbamate linkage.[3]
The Critical Challenge: Controlling Selectivity
Since ethylene glycol possesses two primary hydroxyl groups of equal reactivity, the reaction can potentially yield two products: the desired mono-adduct (this compound) and the di-adduct (ethane-1,2-diyl bis(butylcarbamate)).
-
Desired Mono-adduct: One molecule of butyl isocyanate reacts with one molecule of ethylene glycol.
-
Potential Di-adduct Byproduct: Two molecules of butyl isocyanate react with one molecule of ethylene glycol.
To kinetically favor the formation of the mono-adduct, a significant molar excess of ethylene glycol is employed. By ensuring ethylene glycol is the abundant species, the probability of a butyl isocyanate molecule encountering an unreacted ethylene glycol molecule is much higher than it encountering a molecule of the mono-adduct that has already formed. This statistical control is the cornerstone of achieving high selectivity in this synthesis.
The relationship between reactants and products is illustrated in the diagram below.
Caption: Reaction pathway showing the formation of the desired mono-adduct and the potential side product.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving butyl isocyanate must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| Ethylene Glycol (HOCH₂CH₂OH) | Anhydrous, ≥99.8% | Sigma-Aldrich | Must be anhydrous. Use a freshly opened bottle or dry over molecular sieves. |
| Butyl Isocyanate (CH₃(CH₂)₃NCO) | ≥98% | Sigma-Aldrich | Highly toxic and moisture-sensitive. Store under inert gas. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. Must be dry. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |
| Ethyl Acetate | HPLC Grade | VWR | Eluent for chromatography. |
| Hexanes | HPLC Grade | VWR | Eluent for chromatography. |
Equipment:
-
Three-neck round-bottom flask with appropriate stoppers
-
Magnetic stirrer and stir bar
-
Addition funnel (pressure-equalizing)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Thermometer or thermocouple
-
Ice-water bath
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser topped with a drying tube.
-
Purge the entire apparatus with a steady stream of dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
-
Reagent Charging:
-
In the reaction flask, dissolve anhydrous ethylene glycol (e.g., 18.6 g, 0.3 mol, 5 equivalents) in 100 mL of anhydrous dichloromethane.
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Under the inert atmosphere, charge the addition funnel with butyl isocyanate (e.g., 5.95 g, 0.06 mol, 1 equivalent). Caution: Perform this transfer in the fume hood.
-
-
Controlled Addition:
-
Add the butyl isocyanate dropwise from the addition funnel to the cold, stirred ethylene glycol solution over a period of 30-45 minutes.
-
Causality: A slow, controlled addition at low temperature is critical to dissipate the exothermic heat of reaction and minimize the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
Monitor the disappearance of the butyl isocyanate starting material using Thin Layer Chromatography (TLC) or FTIR spectroscopy.
-
TLC: Use a 7:3 mixture of hexanes:ethyl acetate. The isocyanate will have a high Rf, while the carbamate product will be more polar and have a lower Rf. The reaction is complete when the isocyanate spot is no longer visible.
-
FTIR: The disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹ indicates reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Separate the layers. The product will be in the organic (dichloromethane) layer.
-
Wash the organic layer sequentially with 2 x 50 mL of deionized water to remove the excess ethylene glycol.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 1:1) to separate the non-polar di-adduct byproduct from the more polar mono-adduct product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Safety and Hazard Management
Butyl isocyanate is a highly hazardous substance and requires strict safety protocols.
-
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin. It is a severe irritant to the eyes, skin, and respiratory system. All handling must occur in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Moisture Sensitivity: Isocyanates react exothermically with water, which can lead to a dangerous pressure buildup in sealed containers. This reaction also produces gaseous CO₂ and solid urea byproducts, contaminating the product.[3] Always use anhydrous solvents and dry glassware under an inert atmosphere.
-
Spill & Waste: Have an isocyanate neutralization solution (e.g., 5% aqueous ammonia solution) ready for any spills. All isocyanate-contaminated waste must be quenched in the neutralization solution before disposal according to institutional guidelines.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol [5] |
| Appearance | Colorless to pale yellow viscous oil |
| CAS Number | 13105-54-9[5] |
Spectroscopic Data (Expected)
The following data are based on the known spectra of structurally similar compounds, such as tert-butyl (2-hydroxyethyl)carbamate.[6][7]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.8-5.5 (br s, 1H, -NH -)
-
δ 4.1-4.3 (t, 2H, -C(=O)O-CH₂ -CH₂OH)
-
δ 3.6-3.8 (t, 2H, -CH₂O-CH₂ -OH)
-
δ 3.0-3.2 (q, 2H, -NH-CH₂ -CH₂CH₂CH₃)
-
δ 2.0-2.5 (br s, 1H, -OH )
-
δ 1.4-1.6 (m, 2H, -NH-CH₂-CH₂ -CH₂CH₃)
-
δ 1.2-1.4 (m, 2H, -NH-CH₂CH₂-CH₂ -CH₃)
-
δ 0.9 (t, 3H, -CH₂-CH₃ )
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 157.0 (-NH-C =O)
-
δ 66.0 (-C(=O)O-C H₂-)
-
δ 62.0 (-C H₂-OH)
-
δ 41.0 (-NH-C H₂-)
-
δ 32.0 (-NH-CH₂-C H₂-)
-
δ 20.0 (-C H₂-CH₃)
-
δ 13.8 (-C H₃)
-
-
FTIR (thin film, cm⁻¹):
-
3300-3400 (broad, O-H and N-H stretch)
-
2870-2960 (C-H stretch, alkyl)
-
~1690-1710 (strong, C=O stretch, carbamate)
-
~1520-1540 (N-H bend)
-
~1250 (C-O stretch)
-
~1050 (C-O stretch)
-
-
Mass Spectrometry (LC-MS/ESI+):
-
Expected m/z for [M+H]⁺: 162.11
-
Expected m/z for [M+Na]⁺: 184.09
-
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents. 2. Inactive butyl isocyanate (hydrolyzed). | 1. Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents or dry them appropriately. 2. Use a fresh bottle of butyl isocyanate. Confirm activity by reacting a small aliquot with methanol and check by TLC/FTIR. |
| Significant Di-adduct Formation | 1. Incorrect stoichiometry (insufficient ethylene glycol). 2. Isocyanate added too quickly. | 1. Re-verify calculations. Use at least 5 equivalents of ethylene glycol. 2. Ensure slow, dropwise addition of the isocyanate, especially while the reaction is cooled in an ice bath. |
| White Precipitate in Reaction | Reaction with trace water to form insoluble N,N'-dibutylurea byproduct. | While difficult to avoid completely, this can be minimized by rigorously excluding moisture. The urea byproduct can be removed during silica gel chromatography. |
| Difficult Purification | Product and excess ethylene glycol are both polar and hard to separate. | Ensure thorough washing with water during the workup to remove the bulk of the ethylene glycol. A carefully run gradient elution during column chromatography is essential for separation. |
References
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate 2,3-O-isopropylidene-l-tartrate)—(Table 1, I2); (B) poly(tert-butyl-bis(2-hydroxyethyl) carbamate succinate)—(Table 1, I4). Retrieved from [Link]
-
ResearchGate. (2018). First Principle Simulations of Ethylene Glycol Addition to Diisocyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Müller, K. E., Schmidt, F. W., Weinbrenner, E., & Piepenbrink, H. F. (1956). U.S. Patent No. 2,729,618. U.S. Patent and Trademark Office.
-
Office of Environmental Health Hazard Assessment. (2018). Ethylene Glycol mono-n-Butyl Ether Reference Exposure Levels Technical Support Document. OEHHA. Retrieved from [Link]
-
Tella, A. C., & Owalude, D. O. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(9), 943–948. Retrieved from [Link]
-
ResearchGate. (2015). Head-to-Tail Regularity of Polyurethanes from p-Isocyanatobenzyl Isocyanate and Ethylene Glycol by a Distannoxane Catalyst. Retrieved from [Link]
-
Polymer Source. (n.d.). Poly urethane based on poly(ethylene glycol) adipate –butane diol and MDI-isocynate based polyurethanes. Retrieved from [Link]
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Ataman Kimya. (n.d.). BUTYL GLYCOL. Retrieved from [Link]
-
Olsén, P., Oschmann, M., Johnston, E. V., & Åkermark, B. (2017). Synthesis of Highly Functional Carbamates through Ring-Opening of Cyclic Carbonates with Unprotected α-Amino Acids in Water. Royal Society of Chemistry. Retrieved from [Link]
-
Das, B., & Pal, S. (2014). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances, 4(69), 36561-36571. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). Isocyanate-terminated prepolymers with low free monomer contents.
-
National Center for Biotechnology Information. (n.d.). Ethylene Glycol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Degradable isocyanate compounds and applications thereof.
-
ResearchGate. (n.d.). Experimental FTIR spectrum of N-iso-butyl, S-2-nitro-1-phenylethyl dithiocarbamate. Retrieved from [Link]
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-
National Institute of Standards and Technology. (n.d.). 2-Hydroxyethyl methacrylate. NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols for "2-hydroxyethyl N-butylcarbamate"-Based Polymers in Drug Delivery
Foreword for the Modern Drug Development Professional
In the ever-evolving landscape of drug delivery, the rational design of polymeric carriers is paramount to enhancing therapeutic efficacy while minimizing off-target effects. This guide delves into the potential of polymers based on "2-hydroxyethyl N-butylcarbamate" (HEBC), a monomer that, while not extensively explored as a homopolymer, presents intriguing possibilities for creating novel drug delivery systems. The presence of the carbamate linkage, known for its stability and ability to modulate biological interactions, combined with a hydrophilic hydroxyl group, positions HEBC-based polymers as a promising platform for a variety of drug delivery applications.[1][2]
This document provides a comprehensive overview, from the synthesis of the monomer and its subsequent polymerization to the formulation and characterization of drug delivery vehicles such as hydrogels and nanoparticles. We will explore the causality behind experimental choices, offering insights honed from field experience with related polymer systems. While direct literature on HEBC homopolymers for drug delivery is emerging, we will draw upon established principles from analogous systems, such as poly(2-hydroxyethyl methacrylate) (HEMA) and other poly(carbamate)s, to provide robust and scientifically-grounded protocols.
The Monomer: this compound (HEBC)
The foundational component of our polymer system is the HEBC monomer. Understanding its structure and properties is crucial for designing successful polymerization strategies and predicting the characteristics of the resulting polymers.
Chemical Structure and Properties
IUPAC Name: this compound[3] Molecular Formula: C₇H₁₅NO₃[3] Molecular Weight: 161.20 g/mol [3]
The HEBC monomer possesses a terminal hydroxyl group, which is a key reactive site for polymerization, particularly for step-growth polymerizations to form polyurethanes. The N-butylcarbamate group imparts a degree of hydrophobicity and is responsible for the characteristic stability of the carbamate linkage.[1]
| Property | Value | Source |
| Molecular Weight | 161.20 g/mol | [3] |
| XLogP3 | 0.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis of HEBC Monomer
The synthesis of HEBC can be approached through several well-established chemical reactions. A common and efficient method involves the reaction of butyl isocyanate with ethylene glycol.
Objective: To synthesize the HEBC monomer.
Materials:
-
Butyl isocyanate
-
Ethylene glycol (excess)
-
Anhydrous toluene
-
Dibutyltin dilaurate (DBTDL) - catalyst
-
Magnetic stirrer with heating
-
Round bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Add a 5-fold molar excess of ethylene glycol to the flask, dissolved in anhydrous toluene.
-
Add a catalytic amount of DBTDL to the solution.
-
Slowly add butyl isocyanate dropwise to the stirred solution at room temperature. An exothermic reaction is expected.
-
After the addition is complete, heat the reaction mixture to 60°C for 4-6 hours to ensure complete reaction.
-
Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the toluene solution with water in a separatory funnel to remove the excess ethylene glycol.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene using a rotary evaporator to yield the crude HEBC monomer.
-
Purify the product by vacuum distillation or column chromatography.
Causality of Experimental Choices:
-
The excess of ethylene glycol is used to favor the formation of the desired mono-substituted product and minimize the formation of di-substituted byproducts.
-
Anhydrous conditions are crucial as isocyanates are highly reactive with water.
-
DBTDL is a common and effective catalyst for urethane formation.
Polymerization of HEBC
The presence of the hydroxyl group in HEBC allows for its polymerization into polyurethanes through reaction with diisocyanates. Alternatively, modification of the hydroxyl group to an acryloyl or methacryloyl group would enable free radical polymerization.
Polyurethane Synthesis
A straightforward approach to synthesizing HEBC-based polymers is the formation of polyurethanes by reacting the HEBC monomer with a diisocyanate. The properties of the resulting polyurethane can be tuned by the choice of the diisocyanate.
Objective: To synthesize a linear polyurethane using HEBC as a diol.
Materials:
-
This compound (HEBC)
-
Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)
-
Anhydrous dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL)
-
Magnetic stirrer with heating
-
Round bottom flask
-
Nitrogen inlet
Procedure:
-
In a flame-dried round bottom flask under a nitrogen atmosphere, dissolve an equimolar amount of HEBC and the chosen diisocyanate (e.g., HDI) in anhydrous DMF.
-
Add a catalytic amount of DBTDL to the solution.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
Once the desired viscosity is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as cold diethyl ether or methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Diagram 1: Polyurethane Synthesis Workflow
Caption: Schematic of in situ drug loading during hydrogel formation and subsequent release.
HEBC-based Nanoparticles for Systemic Drug Delivery
Polymeric nanoparticles are effective carriers for systemic drug delivery, offering advantages such as improved drug solubility, protection from degradation, and the potential for targeted delivery. Self-assembly of amphiphilic block copolymers is a common method for preparing nanoparticles.
Objective: To prepare drug-loaded nanoparticles for systemic administration.
Materials:
-
Amphiphilic block copolymer (e.g., a diblock copolymer of HEBC-polyurethane and polyethylene glycol, PEG-b-PU(HEBC))
-
A water-miscible organic solvent (e.g., acetone or tetrahydrofuran, THF)
-
Deionized water
-
Hydrophobic drug (e.g., paclitaxel)
-
Magnetic stirrer
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in the organic solvent.
-
Under moderate stirring, add this organic solution dropwise to a larger volume of deionized water.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the water, causing the hydrophobic polymer block to collapse.
-
Continue stirring for several hours to allow the organic solvent to evaporate.
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the remaining organic solvent and any unloaded drug.
-
The resulting drug-loaded nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.
Characterization of Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.
| Characterization Technique | Parameter Measured | Application to HEBC-based Systems |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical structure, functional groups | Confirmation of monomer synthesis and polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, composition | Determination of copolymer composition and purity. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity | Characterization of the synthesized polymers. |
| Dynamic Light Scattering (DLS) | Particle size and size distribution | For nanoparticle formulations. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology and size | Visualization of hydrogel porous structure and nanoparticle shape. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (e.g., glass transition temperature) | Understanding the physical state of the polymer. |
| Swelling Studies | Equilibrium water content | Characterization of hydrogel swelling behavior. [4] |
| Drug Loading and Encapsulation Efficiency | Amount of drug loaded | Quantifying the efficiency of the drug loading process. |
| In Vitro Drug Release Studies | Release kinetics and profile | Assessing the rate and mechanism of drug release from the delivery system. |
In Vitro Drug Release Studies
Evaluating the drug release profile is a critical step in the development of any controlled release formulation.
Objective: To determine the in vitro release kinetics of a drug from a prepared hydrogel.
Materials:
-
Drug-loaded HEBC-based hydrogel discs of known weight and dimensions.
-
Phosphate-buffered saline (PBS, pH 7.4) or other relevant release medium.
-
Incubator shaker set at 37°C.
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Place a pre-weighed drug-loaded hydrogel disc in a known volume of release medium (e.g., 20 mL of PBS) in a sealed container.
-
Incubate the container at 37°C in a shaker bath to provide gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Diagram 3: In Vitro Drug Release Experimental Setup
Caption: Flowchart of an in vitro drug release experiment from a hydrogel matrix.
Biocompatibility and Future Perspectives
While specific biocompatibility data for HEBC-based polymers is not yet widely available, polyurethanes and HEMA-based materials generally exhibit good biocompatibility. [5][6]The N-butylcarbamate moiety is not expected to introduce significant toxicity. However, comprehensive in vitro cytotoxicity assays (e.g., MTT assay) and in vivo studies are essential for any new polymer intended for biomedical applications.
The future of HEBC-based polymers in drug delivery lies in the synthesis of well-defined architectures, such as block copolymers for stimuli-responsive systems (e.g., thermo-responsive by copolymerization with N-isopropylacrylamide) and the exploration of their degradation profiles for biodegradable applications.
References
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Mequanint, K., & Sheardown, H. (2005). 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications. Journal of Biomaterials Science, Polymer Edition, 16(10), 1303-18. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Pinelli, F., et al. (2020). Influence of the Core Formulation on Features and Drug Delivery Ability of Carbamate-Based Nanogels. Nanomaterials, 10(9), 1799. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 232124, this compound. [Link]
-
Tülü, M. (2021). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations. RSC Medicinal Chemistry, 12(10), 1638-1654. [Link]
-
Lee, P. I., & Kim, C. J. (1990). Controlled release of proteins from 2-hydroxyethyl methacrylate copolymer gels. Journal of Controlled Release, 14(1), 35-46. [Link]
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Hsu, S. H., & Chen, W. C. (2005). Biocompatibility of poly(carbonate urethane)s with various degrees of nanophase separation. Macromolecular bioscience, 5(3), 224–232. [Link]
-
Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1(12), 16071. [Link]
-
Langer, R. (1990). New methods of drug delivery. Science, 249(4976), 1527-1533. [Link]
-
Peppas, N. A., Bures, P., Leobandung, W., & Ichikawa, H. (2000). Hydrogels in pharmaceutical formulations. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 27-46. [Link]
-
Mequanint, K., & Sheardown, H. (2005). 2-Methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogel. Journal of Biomaterials Science, Polymer Edition, 16(10), 1303-1318. [Link]
-
Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal, 65, 252-267. [Link]
-
Yildiz, B., & Tincer, T. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1145-1154. [Link]
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- 4. 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility of poly(carbonate urethane)s with various degrees of nanophase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Preventing di-substitution in "2-hydroxyethyl N-butylcarbamate" synthesis
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 2-hydroxyethyl N-butylcarbamate. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, with a specific focus on the prevention of di-substitution side reactions. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Preventing Di-substitution
This section addresses the most critical issue in the synthesis of this compound: the formation of the di-substituted impurity. The questions are structured to walk you through identifying the problem, understanding its cause, and implementing effective solutions.
Q1: My final product analysis (NMR/LC-MS) shows a significant impurity with a higher molecular weight. What is this byproduct and why does it form?
A: The impurity you are observing is almost certainly ethylene glycol bis(N-butylcarbamate), the di-substituted product. This side reaction occurs because your desired product, this compound, still contains a reactive hydroxyl (-OH) group.
Causality: The synthesis of this compound involves the nucleophilic attack of a hydroxyl group from ethylene glycol on the electrophilic carbon of butyl isocyanate.[1] This forms the desired carbamate (or urethane) linkage. However, once the first hydroxyl group has reacted to form the mono-substituted product, the second hydroxyl group on that same molecule can also act as a nucleophile and react with a second molecule of butyl isocyanate. This consecutive reaction leads to the di-substituted byproduct.
The reaction pathway and the competing side reaction are illustrated below.
Caption: Reaction pathways for mono- and di-substitution.
Q2: How does stoichiometry—the molar ratio of reactants—influence the formation of the di-substituted product?
A: Stoichiometry is the most powerful tool for controlling selectivity in this reaction. To minimize di-substitution, you must use a significant molar excess of ethylene glycol relative to butyl isocyanate.
Causality: By increasing the concentration of ethylene glycol, you statistically increase the probability that a molecule of butyl isocyanate will collide with and react with an unreacted ethylene glycol molecule rather than with a molecule of the already-formed mono-substituted product.[2] A common starting point is to use between 5 and 10 molar equivalents of ethylene glycol.
Think of it as a competition: the butyl isocyanate can react with either ethylene glycol or the mono-substituted product. By flooding the reaction mixture with ethylene glycol, you heavily favor the desired initial reaction. Experimental studies on urethane formation confirm that reactant ratios are a primary determinant of product distribution.
Q3: What are the optimal reaction temperature and addition rate for maximizing the yield of the mono-substituted product?
A: The key is to maintain controlled reaction conditions. A lower temperature and slow, controlled addition of the isocyanate are crucial for selectivity.
Causality:
-
Temperature: The reaction between an isocyanate and an alcohol is exothermic. Running the reaction at elevated temperatures can increase the rate of both the desired reaction and the undesired di-substitution. However, higher temperatures often decrease selectivity between two competing reactions.[3] It is recommended to start the reaction at 0°C and allow it to slowly warm to room temperature. This approach keeps the reaction rate manageable and favors the more kinetically accessible reaction with the primary hydroxyls of the abundant ethylene glycol.
-
Addition Rate: Adding the butyl isocyanate dropwise to the solution of ethylene glycol over an extended period (e.g., 1-2 hours) is critical. This technique, known as semi-batch addition, ensures that the instantaneous concentration of the isocyanate remains very low. A low concentration of the limiting reagent (butyl isocyanate) further biases the reaction towards the vast excess of ethylene glycol, suppressing the formation of the di-substituted byproduct.
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Glycol:Isocyanate) | 5:1 to 10:1 | Statistically favors reaction with ethylene glycol. |
| Addition Temperature | 0 °C to 5 °C | Controls exotherm, improves selectivity. |
| Reaction Temperature | Allow to warm to 20-25 °C | Ensures reaction completion without excessive side reactions. |
| Isocyanate Addition Method | Slow, dropwise addition | Maintains a low instantaneous concentration of the limiting reagent. |
Q4: I'm considering a catalyst to speed up the reaction. How will this affect the selectivity for the mono-substituted product?
A: The use of a catalyst requires careful consideration, as it can either improve or worsen selectivity depending on the catalyst type.[3] For this specific synthesis, it is often best to run the reaction without a catalyst.
Causality: Urethane formation can be catalyzed by both amine and organometallic compounds (like organotin catalysts).[4][5]
-
Organometallic Catalysts (e.g., Dibutyltin Dilaurate - DBTL): These catalysts are highly effective at promoting the isocyanate-alcohol reaction. Some studies have shown that metal catalysts can improve selectivity in reactions with diols that have hydroxyl groups of differing reactivity (e.g., primary vs. secondary).[3] However, in the case of ethylene glycol, both hydroxyls are primary and electronically identical. A potent catalyst like DBTL will accelerate both the first and second addition, potentially leading to a faster accumulation of the di-substituted byproduct if other conditions (like stoichiometry and addition rate) are not strictly controlled.
-
Amine Catalysts (e.g., DABCO, Triethylamine): Tertiary amine catalysts function by activating the alcohol or the isocyanate. However, they are generally less selective and will catalyze both reactions indiscriminately.
Recommendation: Given the high reactivity of butyl isocyanate with a primary alcohol like ethylene glycol, a catalyst is often unnecessary and can complicate efforts to control selectivity. The reaction proceeds efficiently at room temperature. If a catalyst is deemed necessary for rate enhancement, start with very low loadings (e.g., 0.01 mol%) and carefully analyze the product distribution.
Q5: My purification is proving difficult. What are the best methods to separate this compound from the di-substituted impurity and unreacted starting materials?
A: A multi-step purification process involving an aqueous wash followed by column chromatography is the most effective method. The significant difference in polarity between the components makes this separation straightforward.
Causality and Workflow:
-
Aqueous Wash (Workup): After the reaction is complete, the large excess of highly polar ethylene glycol can be removed by washing the reaction mixture with water. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it several times with water or a brine solution in a separatory funnel. The ethylene glycol will partition into the aqueous layer, while your organic products remain in the organic layer.
-
Column Chromatography: The key difference between your desired product and the di-substituted byproduct is the presence of a free hydroxyl group.
-
This compound (Product): Contains one carbamate group and one hydroxyl group, making it moderately polar.
-
Ethylene glycol bis(N-butylcarbamate) (Byproduct): Contains two carbamate groups and no hydroxyl groups, making it significantly less polar than the desired product.
-
This polarity difference allows for excellent separation using silica gel column chromatography. The less polar di-substituted byproduct will elute first, followed by the more polar mono-substituted product. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective.
Caption: Purification workflow for isolating the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A: The most direct and common synthesis method is the reaction of butyl isocyanate with ethylene glycol.[6] This is an example of urethane formation, where the oxygen from the alcohol's hydroxyl group attacks the carbonyl carbon of the isocyanate group.
Q2: What analytical techniques are best for monitoring reaction progress and confirming final product purity?
A: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): Ideal for real-time reaction monitoring. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). You can track the consumption of the butyl isocyanate starting material and the appearance of the two products. The less polar di-substituted product will have a higher Rf value than the more polar mono-substituted product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for determining the purity by identifying signals corresponding to any residual starting materials or the di-substituted byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity and confirms the molecular weights of the product and any impurities, which is especially useful for identifying the di-substituted species.[7]
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound with Minimized Di-substitution
This protocol is a self-validating system. Adherence to stoichiometry, temperature, and addition rate is critical for success.
-
Reagent Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylene glycol (e.g., 31.0 g, 0.5 mol, 5 equivalents) and a suitable anhydrous solvent (e.g., 100 mL of tetrahydrofuran - THF).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reactant Addition:
-
Charge the dropping funnel with butyl isocyanate (e.g., 9.91 g, 0.1 mol, 1 equivalent).
-
Add the butyl isocyanate dropwise to the stirred ethylene glycol solution over a period of at least 1 hour, ensuring the internal temperature does not rise above 5-10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Let the reaction stir for 12-18 hours under a nitrogen atmosphere.
-
-
In-Process Monitoring:
-
Monitor the reaction progress by TLC. Spot the reaction mixture against a standard of butyl isocyanate. The reaction is complete upon the disappearance of the butyl isocyanate spot.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with 200 mL of ethyl acetate.
-
Wash the organic layer with water (3 x 100 mL) to remove the excess ethylene glycol.
-
Wash the organic layer with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.
-
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes) and pack a glass chromatography column.
-
-
Sample Loading:
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC. The first compound to elute will be the non-polar di-substituted byproduct, ethylene glycol bis(N-butylcarbamate).
-
Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes).
-
The desired product, this compound, will elute as the polarity is increased.
-
-
Product Recovery:
-
Combine the pure fractions containing the desired product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified product. Confirm purity and structure using NMR and/or LC-MS.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Schwetzov, N., et al. (1976). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (6), 665-670. [Link]
-
Peralta, J., et al. (2003). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 68(15), 5871-5876. [Link]
-
Nagy, J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3401. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328. [Link]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2499. [Link]
-
Grenda, T., et al. (2011). First Principle Simulations of Ethylene Glycol Addition to Diisocyanates. Journal of Computational Chemistry, 32(12), 2689-2698. [Link]
- Lomölder, R., Plogmann, F., & Speier, P. (1997). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners.
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- 6. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Senior Application Scientist's Guide to Controlling the Molecular Weight of Polymers from 2-hydroxyethyl N-butylcarbamate
Disclaimer: The polymerization of "2-hydroxyethyl N-butylcarbamate" is not widely documented in published literature. This guide is built upon established principles of polymer chemistry, drawing analogies from the behavior of similar functional monomers. The protocols and troubleshooting advice provided are based on logical, inferred reaction pathways and should be considered as starting points for your experimental design.
Introduction: Understanding the Potential of this compound
Welcome, researchers and innovators. This guide is designed to be your partner in the lab as you explore the polymerization of this compound. This monomer, with its terminal hydroxyl group and internal carbamate linkage, presents intriguing possibilities for the synthesis of novel polyurethanes and other functional polymers. Precise control over the molecular weight of these polymers is paramount, as it dictates their physical and mechanical properties, from viscosity and solubility to tensile strength and degradation kinetics.
This technical support center will provide you with a foundational understanding of the potential polymerization pathways for this monomer, detailed troubleshooting guides in a user-friendly question-and-answer format, and hypothetical protocols to kickstart your research and development efforts.
Section 1: Monomer Purity - The Foundation of Reproducible Polymer Synthesis
Before embarking on any polymerization, the purity of your this compound monomer must be rigorously established. Impurities can act as chain terminators or alter the stoichiometry of your reaction, leading to frustratingly inconsistent results and difficulty in controlling the molecular weight.
Frequently Asked Questions: Monomer Purity
Q1: What are the likely impurities in my this compound monomer and how can I detect them?
A1: Given the likely synthesis routes for this monomer (e.g., from 2-hydroxyethylamine and a butyl chloroformate derivative or butyl isocyanate and ethylene glycol), potential impurities include unreacted starting materials, difunctional species (such as a di-carbamate of ethylene glycol), and residual solvents.
-
Detection:
-
NMR Spectroscopy (¹H and ¹³C): This is your primary tool for identifying and quantifying impurities. Look for unexpected peaks that do not correspond to the monomer structure.
-
FTIR Spectroscopy: Can help identify the presence of unreacted isocyanate groups (a strong peak around 2270 cm⁻¹) if that was a precursor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Karl Fischer Titration: To quantify water content, which can interfere with many polymerization reactions.
-
Q2: I've detected a difunctional impurity. Why is this a problem and how can I remove it?
A2: A difunctional impurity, such as a molecule with two hydroxyl groups or two carbamate groups, can act as a crosslinker in step-growth polymerization, leading to gelation and an uncontrolled increase in molecular weight. In a two-component polyurethane synthesis, a diol impurity would alter the precise 1:1 stoichiometry required for high molecular weight polymer formation.
-
Purification Protocol: Liquid-Liquid Extraction This is an effective method for removing impurities with different polarities. For instance, a more lipophilic impurity like a di-carbamate can be separated from the more polar this compound.[1]
-
Dissolve the crude monomer in water.
-
Extract the aqueous solution with a non-polar organic solvent (e.g., hexane or diethyl ether). The difunctional impurity will preferentially partition into the organic layer.
-
Repeat the extraction multiple times.
-
Remove the water from the aqueous layer via distillation or under vacuum to yield the purified monomer.
-
Section 2: Hypothesized Polymerization Pathways and Molecular Weight Control
The structure of this compound suggests two primary polymerization routes. Below, we explore each and provide detailed guidance on controlling the molecular weight.
Scenario A: Step-Growth Self-Polycondensation
In this scenario, the hydroxyl group of one monomer reacts with the N-butylcarbamate group of another in a transesterification-like reaction to form a new carbamate linkage and release a byproduct (likely butanol). This is a classic example of step-growth polymerization.
Reaction Mechanism:
Caption: Hypothesized step-growth self-polycondensation of this compound.
Frequently Asked Questions: Step-Growth Self-Polycondensation
Q1: My polymer has a very low molecular weight. What are the most likely causes?
A1: In step-growth polymerization, achieving high molecular weight is challenging and requires stringent control over several factors.[2] The most common culprits for low molecular weight are:
-
Incomplete Conversion: High molecular weight polymers are only formed at very high monomer conversion (>99%).
-
Imprecise Stoichiometry: The presence of monofunctional impurities (e.g., water or a simple alcohol) will cap the growing polymer chains, severely limiting the final molecular weight.
-
Byproduct Inhibition: The butanol byproduct can create an equilibrium that prevents the reaction from reaching high conversion.
-
Sub-optimal Reaction Temperature: The temperature may be too low for the catalyst to be effective or for the reaction to proceed at a reasonable rate.
-
Inefficient Mixing: As the viscosity of the reaction mixture increases, efficient mixing becomes crucial to ensure reactive chain ends can find each other.[2]
Troubleshooting Guide: Low Molecular Weight in Step-Growth Polymerization
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Low MW, reaction stalls | Incomplete Conversion / Byproduct Inhibition | Increase reaction temperature. Apply vacuum to remove butanol.[2] | Le Chatelier's principle: removing a product drives the equilibrium towards the polymer. Higher temperature increases reaction rate. |
| Consistently low MW | Stoichiometric Imbalance | Rigorously purify the monomer to remove monofunctional impurities.[2] Ensure the reaction setup is scrupulously dry. | Monofunctional species act as chain terminators, preventing further chain growth. |
| Low MW, slow reaction | Ineffective Catalysis | Screen different transesterification catalysts (e.g., tin-based, titanium-based, or strong bases).[3] Increase catalyst loading. | The carbamate-hydroxyl reaction may require a specific catalyst to proceed efficiently. |
Hypothetical Protocol: Step-Growth Self-Polycondensation
-
Monomer Preparation: Dry this compound under vacuum at 40°C for 24 hours to remove any residual water.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a short-path distillation head connected to a vacuum pump.
-
Polymerization:
-
Charge the flask with the dried monomer and a suitable catalyst (e.g., 0.1 mol% dibutyltin dilaurate).
-
Heat the reaction mixture to 150-180°C under a slow stream of nitrogen.
-
After 1-2 hours, gradually apply a vacuum (e.g., down to <1 Torr) to facilitate the removal of butanol.
-
Continue the reaction for several hours, monitoring the viscosity. A significant increase in viscosity indicates the formation of high molecular weight polymer.
-
-
Isolation: Cool the reaction mixture to room temperature, dissolve the polymer in a suitable solvent (e.g., THF or DMF), and precipitate it into a non-solvent (e.g., cold methanol or water).
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Scenario B: Use as a Diol in Polyurethane Synthesis
In this scenario, this compound acts as a diol and is reacted with a diisocyanate (e.g., MDI or HDI) to form a polyurethane. This is a polyaddition reaction, a subset of step-growth polymerization.
Reaction Mechanism:
Caption: Polyurethane synthesis from this compound and a diisocyanate.
Frequently Asked Questions: Polyurethane Synthesis
Q1: How do I control the molecular weight in this polyurethane synthesis?
A1: The molecular weight of the polyurethane is primarily controlled by the stoichiometric ratio of isocyanate groups to hydroxyl groups (the NCO:OH ratio).[4][5]
-
To achieve the highest molecular weight: A precise 1:1 ratio of NCO to OH groups is required.[5]
-
To obtain a lower, controlled molecular weight: Use a slight excess of either the diol or the diisocyanate. The component in excess will dictate the end groups of the polymer chains. For example, a slight excess of the diol will result in hydroxyl-terminated chains.
-
Chain Terminators: The addition of a monofunctional alcohol or amine can also be used to cap the growing chains and control the molecular weight.[6]
Q2: I'm getting a gel during my polymerization. What's happening?
A2: Gelation occurs when there is significant crosslinking. The likely causes are:
-
Diisocyanate Side Reactions: An excess of diisocyanate, especially at high temperatures, can lead to the formation of allophanate and biuret crosslinks.[5]
-
Impurities: The presence of tri-functional or higher-functionality impurities in either the diol or the diisocyanate will lead to a branched and eventually crosslinked network.
-
Water Contamination: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea linkage, which can further react to form biuret crosslinks.
Troubleshooting Guide: Molecular Weight Control in Polyurethane Synthesis
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Low Molecular Weight | Incorrect NCO:OH ratio. | Carefully calculate and weigh your reactants.[4] Use a titrimetric method to determine the exact NCO content of your diisocyanate before use. | Achieving high molecular weight requires near-perfect stoichiometry. |
| Gel Formation | Excess diisocyanate or high temperature. | Use a slight excess of the diol (NCO:OH < 1) for better control. Conduct the reaction at a lower temperature. | This minimizes side reactions of the isocyanate group that lead to crosslinking.[5] |
| Inconsistent Results | Monomer/Reagent Purity | Purify the this compound as described in Section 1. Ensure the diisocyanate is free of hydrolysis products. Use dry solvents. | Impurities and water disrupt the stoichiometry and can introduce unwanted side reactions. |
Hypothetical Protocol: Polyurethane Synthesis
-
Reagent Preparation: Dry the this compound and any solvent (e.g., DMF or toluene) over molecular sieves. Ensure the diisocyanate is of high purity.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Polymerization (Prepolymer Method): [7]
-
Charge the flask with the this compound and a catalyst (e.g., 0.05 mol% dibutyltin dilaurate) in a dry solvent.
-
Slowly add a stoichiometric amount of the diisocyanate via the dropping funnel with vigorous stirring.
-
Maintain the reaction at a controlled temperature (e.g., 60-80°C) for several hours.
-
-
Isolation and Drying: Precipitate the polymer in a non-solvent, filter, and dry under vacuum as described in Scenario A.
Section 3: Characterization and Analysis - Verifying Your Success
Accurate characterization of your polymer's molecular weight is crucial. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for this purpose.
Frequently Asked Questions: GPC/SEC Analysis
Q1: My GPC results show a very broad or multimodal molecular weight distribution. Is this a problem with my synthesis or my analysis?
A1: It could be either. A broad distribution in step-growth polymerization is not uncommon, but a multimodal distribution often points to specific issues.
-
Synthesis Issues:
-
Incomplete mixing during the later stages of polymerization can lead to different polymer populations.
-
A change in reaction conditions (e.g., a temperature fluctuation) mid-reaction can initiate a new population of chains.
-
The presence of reactive impurities can create side reactions that lead to different polymer architectures.
-
-
Analytical Issues:
-
Poor Sample Dissolution: If the polymer is not fully dissolved, you may be injecting aggregates, which will elute early and appear as a high molecular weight shoulder or peak.[8]
-
Column Interactions: The polymer may be interacting with the GPC column material, leading to peak tailing or splitting. Using a mobile phase with additives (e.g., LiBr in DMF) can help suppress these interactions.
-
Incorrect Calibration: Ensure your GPC is calibrated with standards that are chemically similar to your polymer.
-
Troubleshooting Workflow: GPC/SEC Analysis
Caption: Troubleshooting decision tree for unexpected GPC/SEC results.
References
- Odian, G.
- Tobita, H.; Ohtani, Y. Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. Polymer1992, 33 (4), 801-806.
- Loh, X. J.; et al. Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5. Green Chemistry2021, 23, 3635-3644.
-
LibreTexts. 3.2: Kinetics of Step-Growth Polymerization. [Link]
- Rogers, M. E.; Long, T. E. Synthetic Methods in Step-Growth Polymers; John Wiley & Sons, 2003.
-
Scribd. Polyurethane Calculation Guide. [Link]
-
Wikipedia. Polyurethane. [Link]
-
Reddit. Troubleshooting step growth polymerization. [Link]
- Wang, Z.; et al. Incorporating Carbamate Groups into Polyolefin Elastomers for High Performance and Closed-Loop Recyclability. Journal of the American Chemical Society2023, 145 (1), 534–542.
- American Chemical Society.
- Chen, T.; et al. Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. Macromolecules2019, 52 (15), 5545–5555.
-
Agilent Technologies. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. [Link]
- Google Patents.
-
ResearchGate. Effect of the diisocyanate structure and the molecular weight of diols on bio-based polyurethanes. [Link]
- Ramarad, S.; et al. Production of high molecular weight poly(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer by Cupriavidus malaysiensis USMAA1020 utilising substrate with longer carbon chain. Journal of Biotechnology2018, 279, 23-31.
- El-Nazer, H. A.; et al. Photocatalytic Synthesis Of 2-Hydroxyethyl Methacrylate/Butyl Acrylate (HEMA/BuA) Copolymer And Its Metal Complexes. International Journal of Scientific & Technology Research2016, 5 (5), 128-135.
- American Chemical Society. Rising Opportunities in Catalytic Dehydrogenative Polymerization.
-
Separation Science. GPC/SEC Good Practice & Troubleshooting Tutorials. [Link]
- Google Patents.
- The Royal Society of Chemistry. Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. Polymer Chemistry2016, 7, 5844-5848.
-
LCGC International. Tips & Tricks GPC/SEC: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting. [Link]
- Mequanint, K.; Sheardown, H. 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications. Journal of Biomaterials Science, Polymer Edition2005, 16 (10), 1303-1318.
-
TSI Journals. Photocatalytic synthesis of 2-hydroxyethyl methacrylate/Butylacrylate (HEMA/BuA) copolymer and its metal complexes. [Link]
-
ResearchGate. Polymer analysis by GPC-SEC Technical Note. [Link]
-
LCGC International. Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. US20060079395A1 - Catalyst systems for polycondensation reactions - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Polyurethane - Wikipedia [en.wikipedia.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mitigating Cytotoxicity of 2-Hydroxyethyl N-Butylcarbamate (HEBC) Based Biomaterials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxyethyl N-butylcarbamate (HEBC) based biomaterials. This guide provides in-depth troubleshooting advice and frequently asked questions to address potential cytotoxicity issues encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the safety and efficacy of your innovative biomaterials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the cytotoxic potential of HEBC-based biomaterials, drawing parallels from related polyurethane and methacrylate systems.
Q1: What is this compound (HEBC) and why is it used in biomaterials?
A1: this compound (HEBC) is a monomer containing a carbamate linkage, a hydroxyl group, and a butyl chain. The carbamate group is structurally similar to a peptide bond and can participate in hydrogen bonding, potentially enhancing the mechanical properties of polymers.[1][2] The hydroxyl group provides a reactive site for polymerization, often with methacrylates, to form hydrogels or other polymeric scaffolds.[3] Its application in biomaterials is driven by the potential to create materials with tunable hydrophilicity and mechanical strength for applications like drug delivery and tissue engineering.[3][4]
Q2: What are the primary causes of cytotoxicity in HEBC-based biomaterials?
A2: While direct data on HEBC is limited, cytotoxicity in similar polymer systems typically arises from several key factors:
-
Residual Monomers: Incomplete polymerization can leave unreacted HEBC monomers within the polymer matrix.[5][6][7] These small molecules can leach out into the surrounding biological environment and exert toxic effects on cells.[5][7][8]
-
Synthesis Byproducts and Impurities: The synthesis of HEBC or the polymerization process may introduce impurities or byproducts that are cytotoxic.[9][10]
-
Degradation Products: The carbamate linkage in HEBC-based polymers may be susceptible to hydrolysis or enzymatic degradation over time, potentially releasing cytotoxic breakdown products.[11][12]
-
Polymer Surface Chemistry and Morphology: The physical and chemical properties of the biomaterial surface can influence cellular interactions and, in some cases, trigger inflammatory or cytotoxic responses.[13][14][15]
Q3: How is the cytotoxicity of HEBC-based biomaterials evaluated?
A3: The evaluation of cytotoxicity for any biomaterial is guided by international standards, primarily ISO 10993-5.[16][17][18] This standard outlines in vitro tests for cytotoxicity, which typically involve three main steps:
-
Extraction: The biomaterial is incubated in a cell culture medium to extract any leachable substances.[17]
-
Incubation: The extract is then added to a culture of cells (commonly L929 mouse fibroblasts) and incubated for a specified period.[17][19]
-
Evaluation: The effect of the extract on the cells is assessed both qualitatively (e.g., observing changes in cell morphology) and quantitatively (e.g., measuring cell viability or metabolic activity).[17][20][21]
Common quantitative assays include:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[22]
-
LDH Assay: Detects lactate dehydrogenase released from damaged cells, indicating membrane disruption.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between living and dead cells.[23]
Q4: Are there established cytotoxicity limits for biomaterials?
A4: According to ISO 10993-5, a material is generally considered non-cytotoxic if it results in a reduction of cell viability by less than 30% (i.e., greater than 70% cell viability) in quantitative assays.[21] For qualitative assessments, a reactivity grade is assigned based on the morphological appearance of the cells.[24]
Section 2: Troubleshooting Guides
This section provides a structured approach to identifying and resolving common cytotoxicity issues encountered with HEBC-based biomaterials.
Issue 1: High Cell Death Observed in Initial In Vitro Cytotoxicity Screening
Q: My HEBC-based hydrogel shows significant cytotoxicity in an MTT assay, with cell viability below 50%. What are the likely causes and how can I troubleshoot this?
A: High initial cytotoxicity is a common hurdle in biomaterial development. The primary suspect is often leachable components from the material. Here’s a systematic approach to diagnose and address the issue:
Step 1: Verify the Integrity of Your Cytotoxicity Assay
-
Rationale: Before troubleshooting the biomaterial itself, it's crucial to rule out any experimental artifacts in your cytotoxicity testing.
-
Action:
-
Include both a positive control (a substance known to be toxic, like dimethyl sulfoxide) and a negative control (a non-toxic material like high-density polyethylene) in your assay.[24]
-
Ensure your cell line is healthy and within a suitable passage number.
-
Confirm that the extraction parameters (e.g., surface area to volume ratio, temperature, time) are appropriate and consistently applied as per ISO 10993-12.[17] Inconsistent extraction parameters can significantly alter results.[17][25]
-
Step 2: Investigate the Role of Residual Monomers
-
Rationale: Unreacted monomers are a frequent cause of cytotoxicity in polymer-based biomaterials.[5][6][7] HEBC, being a small molecule, could readily leach from the polymer matrix if not fully incorporated.
-
Action:
-
Purification of the Polymer: Implement a rigorous post-polymerization purification protocol. The most common and effective method is reprecipitation, where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent, leaving impurities and residual monomers in the solution.[] Dialysis is another effective method for water-soluble polymers.[]
-
Aqueous Washing/Sterilization: For hydrogels, steam sterilization or prolonged storage in water can effectively remove residual water-soluble monomers like 2-hydroxyethyl methacrylate (HEMA), a structurally related compound.[27] This approach is likely beneficial for HEBC-based hydrogels as well.
-
Analytical Quantification: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of residual HEBC monomer in your purified polymer and in the extraction medium used for cytotoxicity testing.
-
Step 3: Evaluate the Purity of Your HEBC Monomer
-
Rationale: The cytotoxicity may not be from the HEBC monomer itself but from impurities introduced during its synthesis.
-
Action:
-
Monomer Purification: Purify the HEBC monomer before polymerization using techniques like column chromatography or distillation.
-
Characterization: Analyze the purity of your HEBC monomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to identify any potential contaminants.
-
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A systematic workflow for troubleshooting high cytotoxicity in HEBC-based biomaterials.
Issue 2: My Biomaterial is Non-Cytotoxic Initially but Shows Adverse Effects Over Time
Q: My HEBC-based scaffold is biocompatible in short-term tests, but long-term cell culture shows increasing cell death and poor tissue integration. What could be the cause?
A: This scenario often points towards issues with the biomaterial's stability and its degradation products.
Step 1: Analyze the Degradation Profile of the Biomaterial
-
Rationale: The carbamate linkage in your polymer backbone can be susceptible to hydrolysis or enzymatic degradation, releasing potentially harmful byproducts over time.[11][12]
-
Action:
-
Conduct in vitro degradation studies by incubating your biomaterial in a physiologically relevant medium (e.g., phosphate-buffered saline or a simulated body fluid with enzymes) for extended periods.
-
At various time points, analyze the degradation medium for leached substances using techniques like HPLC or Mass Spectrometry to identify the degradation products.
-
Characterize changes in the polymer's molecular weight (e.g., using Gel Permeation Chromatography) and mass loss over time.
-
Step 2: Assess the Cytotoxicity of Degradation Products
-
Rationale: The identified degradation products may be more cytotoxic than the intact polymer or the original monomer.
-
Action:
-
If possible, obtain or synthesize the identified degradation products.
-
Perform dose-response cytotoxicity assays on these individual compounds to determine their half-maximal inhibitory concentration (IC50).[19] This will help you understand their intrinsic toxicity.
-
Step 3: Modify the Polymer to Enhance Stability or Alter Degradation Products
-
Rationale: If degradation is confirmed to be the source of cytotoxicity, you may need to re-engineer your biomaterial.
-
Action:
-
Increase Polymer Crosslinking: A higher crosslink density can reduce the rate of degradation.
-
Incorporate Co-monomers: Polymerizing HEBC with more stable co-monomers can enhance the overall stability of the polymer backbone.
-
Phosgene-Free Synthesis Routes: Explore alternative, "greener" synthesis pathways for your polyurethane-like material that avoid toxic reagents and may result in more biocompatible linkages.[10]
-
Issue 3: Inconsistent Cytotoxicity Results Between Batches
Q: I'm observing significant variability in cytotoxicity results from different batches of my HEBC-based biomaterial. How can I improve consistency?
A: Batch-to-batch variability is often a sign of insufficient control over the synthesis and purification processes.
Step 1: Standardize and Document Every Step of Your Process
-
Rationale: Minor variations in reaction conditions can lead to differences in polymer properties, including the level of residual monomers and byproducts.
-
Action:
-
Synthesis: Precisely control reaction parameters such as temperature, time, stirring rate, and the order of reagent addition.[28]
-
Purification: Standardize your purification protocol, including solvent/non-solvent ratios, precipitation times, and the number of purification cycles.[]
-
Drying: Ensure complete removal of residual solvents after purification, as these can also be cytotoxic.
-
Step 2: Implement Rigorous Quality Control (QC) for Each Batch
-
Rationale: Characterizing each batch before biological testing can help identify and exclude materials that do not meet specifications.
-
Action:
-
Chemical Analysis: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or NMR to confirm the chemical structure and composition of the polymer.
-
Molecular Weight Determination: Measure the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Residual Monomer Quantification: Use HPLC to ensure residual HEBC is below a pre-determined acceptable limit for each batch.
-
Logical Relationship for Ensuring Batch Consistency
Caption: The relationship between standardized processes, quality control, and achieving consistent biological outcomes.
Section 3: Data and Protocols
Table 1: Quantitative Interpretation of In Vitro Cytotoxicity (Based on ISO 10993-5)
| Cell Viability (% of Negative Control) | Reactivity Grade | Interpretation | Recommended Action |
| > 70% | 0-1 | Non-cytotoxic | Proceed with further biocompatibility testing. |
| 50% - 70% | 2 | Mildly cytotoxic | Review purification protocols and re-test. |
| 30% - 49% | 3 | Moderately cytotoxic | Investigate residual monomers and degradation. |
| < 30% | 4 | Severely cytotoxic | Halt further testing; fundamental reformulation may be required. |
Protocol 1: Polymer Purification by Reprecipitation
Objective: To remove residual HEBC monomers, initiators, and other small-molecule impurities from the synthesized polymer.
Materials:
-
Synthesized HEBC-based polymer
-
Appropriate "good" solvent (e.g., Dimethylformamide, Tetrahydrofuran)
-
Appropriate "non-solvent" or precipitant (e.g., deionized water, methanol, hexane)
-
Beakers, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polymer in a minimal amount of the "good" solvent with gentle stirring until a homogenous solution is formed.
-
Precipitation: Slowly add the polymer solution dropwise into a beaker containing a large excess (typically 10x the volume of the solvent) of the stirred "non-solvent".
-
Observation: A precipitate of the purified polymer should form immediately. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer cake on the filter with fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Repetition: For high-purity requirements, repeat the dissolution-precipitation cycle 2-3 times.[]
Protocol 2: Surface Modification to Enhance Cytocompatibility
Objective: To alter the surface chemistry of the HEBC-based biomaterial to promote favorable cell interactions and mask potentially cytotoxic bulk properties.[13][29]
Methods Overview:
-
Plasma Treatment: Exposing the material surface to an ionized gas (plasma) can introduce new functional groups (e.g., hydroxyl, carboxyl) that can improve wettability and cell adhesion.[30]
-
Grafting: Covalently attaching biocompatible polymers like polyethylene glycol (PEG) or hydrophilic monomers to the surface. This can create a barrier that prevents direct contact between cells and the underlying material.
-
Coating: Applying a thin layer of a known biocompatible material (e.g., collagen, hyaluronic acid) to the surface.
Note: The choice of surface modification technique depends on the specific chemistry of the HEBC-based polymer and the intended application.[29]
References
- Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyan
- Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)
- In vitro cytotoxicity test of medical devices. CleanControlling.
- Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumul
- Iodopropynyl butylcarbam
- Genotoxicity and cytotoxicity of 2-hydroxyethyl methacryl
- Cytotoxicity of Biomaterials — Basic Mechanisms and In Vitro Test Methods: A Review. Karger.
- Adverse Effect of Residual Monomer Used in Denture Base Acrylic Resins.
- Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preserv
- Cytotoxic effects of residual chemicals from polymeric biomaterials for artificial soft intraocular lenses. PubMed.
- Biocompatibility of Polyurethanes.
- A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central.
- Biomedical Applications of Polyurethanes. National Academic Digital Library of Ethiopia.
- Cytotoxicity testing & ISO 10993-5: 7 tips for labor
- Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. MDPI.
- Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preserv
- Weak carcinogenicity of 2-hydroxyethyl carbamate in strain A mice: indication that this is not a proximal metabolite of ethyl carbam
- Incorporating Carbamate Functionalities in Multifunctional Monomer System Enhances Mechanical Properties of Methacryl
- Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyan
- Polymer Isolation and Purification.
- Surface modifications of biomaterials in different applied fields. PMC - NIH.
- Role of Residual Monomers in the Manifestation of (Cyto)toxicity by Polystyrene Microplastic Model Particles. PMC - NIH.
- 2-hydroxyethyl N-butylcarbam
- the residual monomer in dental acrylic resin and its adverse effects.
- Polyurethane Dispersion Process by Hydrophilic Monomer Dissolution. PCI Magazine.
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applic
- 3-Iodo-2-propynyl N-butylcarbam
- Surface modifications of biomaterials in different applied fields. RSC Publishing.
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- benzyl N-(2-hydroxyethyl)
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Validation & Comparative
A Comparative Guide to the In Vitro Degradation of Carbamate-Containing Hydrogels for Drug Delivery
This guide provides a comprehensive analysis of the in-vitro degradation of polymers containing 2-hydroxyethyl N-butylcarbamate moieties, offering a comparative perspective against established biodegradable polymers. It is designed for researchers, scientists, and drug development professionals seeking to understand and evaluate the degradation kinetics and mechanisms of these materials for controlled release applications.
Introduction: The Promise of Carbamate-Functionalized Polymers in Drug Delivery
The quest for biocompatible and biodegradable polymers with tunable degradation profiles is a cornerstone of advanced drug delivery systems.[1] While polyesters like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) have been extensively studied and utilized, there is a growing interest in polymers with alternative cleavable linkages, such as carbamates (urethanes).[2][3] Polymers incorporating "this compound" side chains represent a promising class of materials, often synthesized as hydrogels from monomers like 2-hydroxyethyl methacrylate (HEMA).[4][5] These hydrogels offer a unique combination of hydrophilicity, biocompatibility, and potentially tunable degradation kinetics, making them attractive candidates for biomedical applications.[6][7]
Understanding the degradation behavior of these polymers is critical for predicting drug release rates and ensuring the safe clearance of byproducts from the body.[8] This guide will delve into the expected in vitro degradation of poly(this compound) and compare it with the well-characterized degradation of PLGA and polycarbonate-based polyurethanes (PC-PU), providing a framework for experimental design and data interpretation.
Comparative Analysis of Degradation Mechanisms
The degradation of a polymer is fundamentally governed by the susceptibility of its chemical bonds to cleavage in a physiological environment. This can occur through hydrolysis (reaction with water) or enzymatic action.
Hydrolytic Degradation: A Tale of Two Bonds
Hydrolytic degradation is a primary mechanism for many biodegradable polymers.[9] The rate of hydrolysis is highly dependent on the type of chemical bond being cleaved.
-
Poly(this compound) (Inferred Mechanism): The key degradable linkage in this polymer is the carbamate (urethane) bond in the side chain. Carbamate bonds are generally more resistant to simple hydrolysis compared to ester bonds.[10] Degradation would likely proceed via the cleavage of the carbamate linkage to yield 2-hydroxyethyl amine, butanol, and carbon dioxide, along with the poly(meth)acrylate backbone. The hydrophilicity imparted by the 2-hydroxyethyl group can facilitate water uptake, a crucial first step in bulk erosion.[11]
-
Poly(lactic-co-glycolic acid) (PLGA): As a polyester, PLGA degrades through the hydrolysis of its ester backbone.[12] This process is well-documented and can be autocatalyzed by the acidic degradation products (lactic acid and glycolic acid), leading to an acceleration of degradation over time.[2]
-
Polycarbonate-based Polyurethanes (PC-PU): These polymers are known for their relative biostability. While they contain urethane linkages, the carbonate bonds in the soft segment are also susceptible to hydrolysis, albeit at a much slower rate than the ester bonds in PLGA.[13]
The following diagram illustrates the primary sites of hydrolytic cleavage in these three polymer types.
Caption: Primary sites of hydrolytic cleavage.
Enzymatic Degradation: The Role of Biological Catalysts
Enzymes can significantly accelerate polymer degradation.[14] The susceptibility of a polymer to enzymatic degradation depends on the presence of specific enzyme-recognizable linkages.
-
Poly(this compound) (Inferred Mechanism): The carbamate bond can be susceptible to cleavage by enzymes such as ureases and proteases.[15] The rate of degradation would depend on the specific enzyme and its concentration.
-
PLGA: While primarily degraded by hydrolysis, some enzymes like proteinase K can accelerate the degradation of the PLA component.[16]
-
Polyurethanes: Polyurethanes, particularly those with polyester soft segments, can be degraded by a variety of enzymes including lipases and esterases.[17][18] Molds are also known to secrete enzymes that can break down polyurethanes.[18]
Experimental Design for In Vitro Degradation Studies
A well-designed in vitro degradation study is crucial for obtaining reliable and comparable data.[19] The following protocols provide a framework for assessing the degradation of carbamate-containing polymers and their counterparts.
Hydrolytic Degradation Protocol
This protocol outlines the steps for a standard hydrolytic degradation study.[20]
Caption: Hydrolytic degradation workflow.
Detailed Steps:
-
Sample Preparation: Prepare polymer samples (e.g., films, microspheres) with known dimensions and initial dry weight (W₀).
-
Incubation: Immerse the samples in a known volume of phosphate-buffered saline (PBS) at pH 7.4. The sample-to-buffer ratio should be kept consistent across all experiments.
-
Environmental Control: Maintain the samples at 37°C in an incubator, with gentle agitation to ensure uniform exposure to the medium.[20]
-
Time Points: At predefined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a subset of samples for analysis.
-
Sample Processing: Gently rinse the retrieved samples with deionized water to remove any adsorbed salts, and then freeze-dry them to a constant weight to obtain the final dry weight (Wf).
-
Characterization: Analyze the dried samples and the degradation medium.
Enzymatic Degradation Protocol
This protocol is adapted for studying the influence of enzymes on polymer degradation.[21]
Caption: Enzymatic degradation workflow.
Key Considerations:
-
Enzyme Selection: Choose enzymes relevant to the in vivo environment and the polymer's chemical structure (e.g., urease for carbamate bonds, lipase for ester bonds).
-
Enzyme Concentration: Use a physiologically relevant concentration of the enzyme.
-
Control Group: Always include a control group without the enzyme to differentiate between hydrolytic and enzymatic degradation.
-
Enzyme Stability: Monitor the activity of the enzyme in the degradation medium over time, as it may denature.
Characterization Techniques for Monitoring Degradation
A multi-faceted approach to characterization is essential for a thorough understanding of polymer degradation.[19]
| Parameter | Technique | Information Gained |
| Mass Loss | Gravimetric Analysis | Overall rate of polymer erosion. |
| Water Uptake | Gravimetric Analysis | Hydrophilicity and potential for bulk vs. surface erosion.[11] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Changes in polymer chain length, indicating chain scission.[17] |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance of characteristic bonds (e.g., carbamate, ester) and appearance of new functional groups (e.g., carboxyl, amine).[15] |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Visualization of surface erosion, cracking, and pore formation.[22] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Changes in glass transition temperature (Tg) and crystallinity, which can be affected by degradation.[4] |
| Degradation Products | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) | Identification and quantification of released byproducts.[23] |
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the degradation profiles of the three polymer types, based on the principles discussed above. This serves as a predictive framework for experimental outcomes.
| Parameter | Poly(this compound) | PLGA | PC-PU |
| Primary Degradation Mechanism | Hydrolytic and enzymatic cleavage of carbamate side chains | Hydrolytic cleavage of ester backbone (autocatalytic) | Slow hydrolysis of carbonate and urethane linkages |
| Expected Degradation Rate | Moderate | Fast | Very Slow |
| Mass Loss over 4 Weeks (Hypothetical) | 10-20% | >50% | <5% |
| Molecular Weight Reduction | Gradual decrease | Rapid decrease | Minimal change |
| pH of Degradation Medium | Remains relatively neutral | Decreases due to acidic byproducts | Remains relatively neutral |
| Key Degradation Products | 2-hydroxyethyl amine, butanol, CO₂ | Lactic acid, glycolic acid | Diols, diamines, CO₂ |
Conclusion and Future Directions
Polymers containing "this compound" moieties present a compelling alternative to traditional biodegradable polyesters for drug delivery applications. Their unique carbamate linkages suggest a degradation profile that is distinct from that of PLGA and more tunable than highly stable polymers like PC-PUs. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to systematically evaluate the in vitro degradation of these novel materials.
Future research should focus on synthesizing a range of these carbamate-containing polymers with varying side chain lengths and densities to establish a clear structure-property-degradation relationship. Furthermore, in vivo studies are necessary to validate the in vitro findings and assess the biocompatibility and clearance of the degradation products. By leveraging the principles and methodologies presented here, the scientific community can accelerate the development of the next generation of smart, biodegradable polymers for advanced therapeutic applications.
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A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis Featuring 2-hydroxyethyl N-butylcarbamate
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—be it understanding biological activity or predicting material properties—is built. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map.[1][2]
This guide offers a practical, in-depth comparison of structural validation techniques, centered on a target molecule: 2-hydroxyethyl N-butylcarbamate . As of this writing, a public crystal structure for this specific molecule has not been reported, making it an ideal candidate for illustrating our validation workflow from first principles. We will proceed as if we have just synthesized this compound in our lab and must now rigorously confirm its structure.
This document is structured to provide not just the "how," but the critical "why" behind each experimental choice, reflecting the decision-making process of an experienced analytical scientist.
Part 1: Synthesis and Crucial First Step—Growing the Crystal
Before any analysis can begin, a pure sample of the target compound must be synthesized and, for our primary technique, crystallized.
Synthesis of this compound
A plausible and efficient synthesis route involves the reaction of butylamine with ethylene carbonate.[3] This method is often preferred for its high atom economy and relatively mild reaction conditions.
-
Reaction: Butylamine is reacted with ethylene carbonate, typically in a solvent like dichloromethane, under an inert atmosphere. The reaction proceeds via nucleophilic ring-opening of the carbonate by the amine.
-
Purification: The resulting product, this compound, is then purified, commonly through column chromatography, to remove any unreacted starting materials and byproducts. Purity is a critical prerequisite for successful crystallization.[4]
Experimental Protocol: Growing Diffraction-Quality Single Crystals
The journey from a pure, powdered solid to a flawless single crystal suitable for X-ray diffraction is often considered more of an art than a science.[4][5] However, a systematic approach grounded in understanding solubility and nucleation principles dramatically increases the probability of success.[4]
Core Principle: The goal is to allow molecules to transition from a disordered state in solution to a highly ordered, crystalline lattice in an exceptionally slow and controlled manner.[4][5] Rapid precipitation results in a polycrystalline powder, which is unsuitable for single-crystal diffraction.
Step-by-Step Protocol for Crystal Growth:
-
Solvent Screening (The Foundation):
-
Action: Test the solubility of 10-15 mg of purified this compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). The ideal "primary" solvent is one in which the compound is moderately to highly soluble.[6][7]
-
Causality: Solubility is the most critical property to exploit.[4] A solvent in which the compound is too soluble will make it difficult to achieve the supersaturation needed for crystal growth. Conversely, poor solubility prevents the initial dissolution.
-
-
Choosing a Crystallization Method: Based on solubility, several methods can be employed. The most common and effective for small organic molecules are slow evaporation and vapor diffusion.
-
Method A: Slow Evaporation
-
Setup: Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days.
-
Why it Works: As the solvent slowly evaporates, the concentration of the solute gradually increases past the saturation point, encouraging slow, ordered crystal growth rather than rapid precipitation. This method is often successful for compounds that are soluble in volatile solvents.[8]
-
-
Method B: Vapor Diffusion (Liquid-Liquid)
-
Setup: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
Why it Works: The poor solvent's vapor slowly diffuses into the good solvent. This gradually decreases the overall solubility of the compound in the mixed solvent system, inducing crystallization. This technique provides exquisite control over the rate of saturation.[4]
-
-
-
Patience and Observation:
-
Action: Place the crystallization vessel in a mechanically undisturbed location, away from vibrations and temperature fluctuations.[6] Observe periodically without moving the vessel.
-
Causality: Mechanical agitation can create too many nucleation sites, resulting in a shower of tiny, unusable crystals.[6][7] Patience is paramount; high-quality crystals can take days or even weeks to form.[5]
-
Part 2: The Gold Standard—Single-Crystal X-ray Crystallography
Once a suitable crystal (ideally 0.1-0.3 mm in size, with clear faces and no visible fractures) is obtained, the X-ray diffraction experiment can proceed.[7][9] This technique provides unambiguous information on atomic positions, bond lengths, bond angles, and stereochemistry.[1][9]
Experimental Workflow for Structure Determination
Detailed Protocol and Rationale
-
Crystal Mounting and Cryo-Cooling:
-
Action: A selected crystal is carefully mounted on a glass fiber or a loop and flash-cooled to approximately 100 K (-173 °C) in a stream of liquid nitrogen.
-
Causality: Cooling is critical to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality. It also significantly reduces radiation damage from the high-intensity X-ray beam.
-
-
Data Collection:
-
Action: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Causality: As the crystal rotates, different lattice planes satisfy the Bragg condition (nλ=2d sinθ), producing a comprehensive three-dimensional diffraction pattern.[9] The goal is to measure as many unique reflections as possible to a high resolution.[10]
-
-
Data Processing:
-
Action: Specialized software is used to integrate the raw diffraction images to determine the position and intensity of each reflection. These intensities are then scaled and corrected for experimental factors.
-
Causality: This step converts the visual pattern of spots into a numerical reflection file (an .hkl file), which contains the essential data (h,k,l indices and intensity) required for structure solution.
-
-
Structure Solution and Refinement:
-
Action: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map. An atomic model is built into this map. This model is then refined using a least-squares program like SHELXL.[11][12]
-
Causality: Refinement is an iterative process of adjusting atomic coordinates, occupancies, and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[11] The quality of the final model is assessed using metrics like the R-factor.
-
-
Validation and Reporting:
-
Action: The final structural model is validated using tools like checkCIF, an online service provided by the International Union of Crystallography (IUCr).[13] The final data is reported in a standardized Crystallographic Information File (CIF).
-
Causality: Validation ensures that the reported structure adheres to established geometric and crystallographic standards, identifying any potential issues before publication or deposition in a database like the Cambridge Structural Database (CSD).[13]
-
Part 3: A Comparative Guide to Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, it's crucial to understand its place within a broader analytical strategy. Other techniques are often faster, do not require crystalline material, and provide complementary information about the molecule's behavior in solution.[2][14]
Data Summary: Technique Comparison
| Technique | Information Provided | Strengths | Limitations | Relevance to this compound |
| Single-Crystal X-ray Crystallography | Absolute 3D atomic structure, bond lengths/angles, crystal packing.[9] | Unambiguous, high-resolution, definitive structure determination.[1] | Requires high-quality single crystals, provides solid-state structure only.[15] | Provides the ultimate proof of structure, confirming the connectivity and stereochemistry beyond doubt. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | C-H framework, atom connectivity (¹H, ¹³C, COSY, HSQC), solution conformation.[14][16] | Excellent for solution-state structure, does not require crystals, good for dynamic studies.[14] | Provides relative, not absolute, structure; interpretation can be complex for large molecules.[16] | Confirms the presence of ethyl and butyl groups, the carbamate linkage, and the hydroxyl group through chemical shifts and couplings. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[16] | Extremely sensitive, requires minimal sample, provides exact mass and formula. | Provides no direct information on atom connectivity or stereochemistry. | Confirms the molecular formula (C₇H₁₅NO₃) and provides fragmentation data consistent with the proposed structure.[17] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., O-H, N-H, C=O).[16] | Fast, non-destructive, excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton; spectra can be complex.[16] | Shows characteristic absorptions for the N-H stretch, O-H stretch, and the strong C=O stretch of the carbamate group. |
Conclusion: An Integrated Approach to Absolute Confidence
For our target molecule, this compound, no single technique provides a complete picture with absolute certainty. While NMR, MS, and IR data would strongly suggest the proposed structure, only single-crystal X-ray crystallography can deliver the definitive, three-dimensional proof. It resolves any ambiguity regarding atom connectivity and conformation in the solid state.
In a research and development setting, the most robust approach is integrative. Spectroscopic methods (NMR, MS, IR) are used for initial, rapid characterization and to confirm the success of the synthesis. Subsequently, X-ray crystallography is employed to provide the final, unequivocal structural validation. This multi-faceted strategy ensures the highest level of scientific integrity and provides a comprehensive data package for publication, patent applications, or regulatory submission.
References
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lookchem.com. Cas 96-49-1,Ethylene carbonate. Available from: [Link]
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Carleton College. Single-crystal X-ray Diffraction. SERC. Available from: [Link]
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Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link]
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University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available from: [Link]
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Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19. Available from: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 10), 1433–1440. Available from: [Link]
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NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Available from: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. Available from: [Link]
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The Emerging Role of 2-hydroxyethyl N-butylcarbamate in Advanced Drug Delivery: A Comparative Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the dynamic landscape of pharmaceutical sciences, the quest for optimized drug delivery systems is paramount. The ideal carrier should not only enhance the therapeutic efficacy of the active pharmaceutical ingredient (API) but also ensure its controlled and targeted release, minimizing off-target effects and improving patient compliance. This guide provides a comprehensive comparison of "2-hydroxyethyl N-butylcarbamate" (HEBC) as a potential drug release carrier against established alternatives, supported by a framework of experimental validation.
Introduction to Modern Drug Delivery Carriers
The therapeutic outcome of a drug is intrinsically linked to its delivery mechanism. Modern drug carriers are designed to overcome the biopharmaceutical challenges of conventional drug formulations, such as poor solubility, rapid metabolism, and lack of specificity.[1][2] These advanced systems aim to modulate the release profile, protect the drug from degradation, and deliver it to the site of action.[3][4] The choice of carrier is dictated by the physicochemical properties of the drug, the desired release kinetics, and the targeted biological environment.
This guide will delve into the performance of this compound, a small molecule with intriguing potential as a drug carrier, and compare it with widely used platforms such as polymeric nanoparticles, liposomes, and hydrogels.
Unveiling this compound (HEBC): A Novel Carrier Candidate
This compound is an organic molecule featuring a carbamate linkage, a hydroxyl group, and a butyl chain.[5] While extensive research on HEBC as a dedicated drug carrier is still emerging, its chemical structure suggests several advantageous properties for drug delivery applications.
The Significance of the Carbamate Moiety
The carbamate group is a key structural motif in numerous approved drugs and prodrugs.[6][7][8] Carbamates are known for their ability to form prodrugs by linking to hydroxyl or amine functionalities on a drug molecule.[6][8] This linkage can be designed to be stable in the systemic circulation but cleavable at the target site, often by enzymatic action or a change in pH, leading to the controlled release of the active drug.[6][8][9] This prodrug strategy can enhance a drug's solubility, stability, and bioavailability.[6]
The Role of the Hydroxyethyl and Butyl Groups
The hydroxyethyl group imparts hydrophilicity, which can improve the aqueous solubility of a drug conjugate. Conversely, the butyl group introduces lipophilicity, which can enhance membrane permeability. This amphiphilic nature of HEBC could be instrumental in its function as a carrier, facilitating both formulation in aqueous media and transport across biological membranes.
Proposed Mechanism of Drug Release with HEBC
The proposed mechanism for drug release from an HEBC-drug conjugate would likely involve the enzymatic or hydrolytic cleavage of the carbamate bond. This would release the active drug, 2-hydroxyethanol, and butylamine as byproducts. The biocompatibility of these breakdown products would be a critical factor for in vivo applications.
Comparative Analysis of Drug Release Performance
To objectively assess the potential of HEBC, we will compare its projected performance with established drug carriers: polymeric nanoparticles, liposomes, and hydrogels. The comparison will be based on key performance indicators in drug delivery.
Key Performance Metrics for Drug Carriers
-
Drug Loading Capacity (% DLC): The weight percentage of the drug relative to the total weight of the carrier system.
-
Encapsulation Efficiency (% EE): The percentage of the initial drug that is successfully encapsulated within the carrier.
-
Release Kinetics: The rate and mechanism of drug release over time (e.g., zero-order, first-order, Higuchi model).
-
Biocompatibility: The ability of the carrier and its degradation products to perform with an appropriate host response in a specific application.
-
Stability: The physical and chemical stability of the drug-carrier system during storage and in biological fluids.
Performance Comparison Table
| Carrier Type | Drug Loading Capacity (DLC) | Encapsulation Efficiency (EE) | Release Mechanism | Biocompatibility | Key Advantages | Key Disadvantages |
| This compound (HEBC) (Projected) | Moderate to High (covalent linkage) | High (for prodrugs) | Enzymatic/Hydrolytic cleavage | To be determined | Small molecule, defined structure, potential for controlled release | Biocompatibility of byproducts needs evaluation, limited data available |
| Polymeric Nanoparticles (e.g., PLGA) | Low to Moderate | Variable | Diffusion, erosion, swelling | Generally good | Tunable release, targeted delivery possible | Potential for burst release, complex manufacturing |
| Liposomes | Low to Moderate | Variable | Diffusion, membrane fusion | Excellent | Biocompatible, can encapsulate hydrophilic and hydrophobic drugs | Low stability, potential for drug leakage |
| Hydrogels | Low to High | High | Diffusion, swelling, degradation | Excellent | High water content, biocompatible, responsive to stimuli | Low mechanical strength, potential for rapid initial release |
Experimental Protocols for Comparative Evaluation
To provide a framework for the practical evaluation of HEBC, the following section outlines detailed experimental protocols for key in vitro and in vivo studies.
Synthesis of a Model HEBC-Drug Conjugate
This protocol describes the synthesis of a model conjugate using a generic drug with a hydroxyl group.
Objective: To covalently link a model drug to this compound.
Materials:
-
This compound (HEBC)
-
Model Drug with a hydroxyl group (e.g., Ibuprofen)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the model drug (1 eq.) and DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere.
-
Add HEBC (1.2 eq.) to the solution.
-
Slowly add a solution of DCC (1.2 eq.) in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the HEBC-drug conjugate.
-
Characterize the final product using NMR and Mass Spectrometry.
In Vitro Drug Release Study
This protocol details the methodology for assessing the drug release profile from the HEBC-drug conjugate in a simulated physiological environment.[10][11][12]
Objective: To determine the rate and extent of drug release from the HEBC-drug conjugate under physiological conditions.
Materials:
-
HEBC-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Esterase enzyme solution (e.g., porcine liver esterase)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a solution of the HEBC-drug conjugate in a minimal amount of a suitable solvent and then dilute with PBS (pH 7.4).
-
Place a known concentration of the conjugate solution into a dialysis bag.
-
Suspend the dialysis bag in a larger volume of PBS (pH 7.4) with and without the addition of esterase enzyme.
-
Maintain the system at 37°C with constant gentle agitation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from the external buffer.
-
Replace the withdrawn volume with fresh buffer to maintain sink conditions.
-
Analyze the collected samples for the concentration of the released drug using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the comparative evaluation of drug carriers.
Caption: A streamlined workflow for the synthesis, in vitro, and in vivo evaluation of drug delivery carriers.
Conclusion and Future Perspectives
This compound presents a promising, yet underexplored, avenue in the field of drug delivery. Its simple chemical structure, combined with the well-established role of the carbamate moiety in prodrug design, suggests its potential as a versatile small-molecule carrier. The ability to fine-tune its hydrophilic-lipophilic balance through modification of the alkyl chain and the hydroxyethyl group could allow for the creation of a library of carriers tailored to specific drugs and delivery challenges.
While this guide provides a theoretical framework and comparative analysis based on the current understanding of carbamate chemistry and drug delivery principles, extensive experimental validation is imperative. Future research should focus on synthesizing a range of HEBC-drug conjugates and performing the rigorous in vitro and in vivo studies outlined herein. A thorough investigation into the biocompatibility and metabolic fate of HEBC and its degradation products will be crucial for its translation into clinical applications. The insights gained from such studies will ultimately determine the place of this compound in the arsenal of next-generation drug delivery systems.
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Bhilare, N. V., Dhaneshwar, S. S., & Mahadik, K. R. (2018). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. Drug Delivery and Translational Research, 8, 770–779. [Link]
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Pitarresi, G., et al. (2004). Drug release from alpha,beta-poly(N-2-hydroxyethyl)-DL-aspartamide-based microparticles. Biomaterials, 25(21), 5247-5256. [Link]
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Arun, A., Reddy, B. S. R., & Rajkumar, M. (2005). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. Journal of Applied Polymer Science, 98(3), 1149-1156. [Link]
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A Comparative Guide to Protein-Resistant Surfaces: Evaluating "2-hydroxyethyl N-butylcarbamate" Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realms of biomaterials, drug delivery, and medical diagnostics, the control of protein adsorption at material interfaces is a critical determinant of performance and biocompatibility. Unwanted protein fouling can trigger inflammatory responses, compromise the efficacy of implantable devices, and interfere with the sensitivity of diagnostic assays. Consequently, the development of surfaces that resist protein adsorption is a significant area of research.
This guide provides an in-depth technical comparison of various surface modification strategies aimed at reducing protein fouling. We will explore the established benchmarks of polyethylene glycol (PEG) coatings, zwitterionic polymer brushes, and superhydrophobic surfaces, and introduce a prospective evaluation of "2-hydroxyethyl N-butylcarbamate" as a potentially valuable addition to the anti-fouling toolkit. This analysis is grounded in experimental data and an understanding of the physicochemical principles governing protein-surface interactions.
The Challenge of Protein Adsorption: A Thermodynamic Overview
Protein adsorption is a spontaneous process driven by a complex interplay of forces, including van der Waals interactions, hydrogen bonding, electrostatic forces, and hydrophobic interactions. When a material is exposed to a biological fluid, proteins rapidly accumulate on its surface, often undergoing conformational changes that can alter their biological activity and trigger downstream biological cascades. The ideal protein-resistant surface is one that presents a thermodynamic penalty to protein adsorption, primarily by creating a tightly bound hydration layer that is energetically costly for proteins to displace.
"this compound": A Prospective Anti-Fouling Candidate
While direct experimental data on the protein-resistant properties of surfaces modified with "this compound" is not yet prevalent in published literature, an analysis of its chemical structure suggests a promising potential for anti-fouling applications. Its molecular architecture, featuring a hydrophilic 2-hydroxyethyl group and a hydrogen-bonding carbamate moiety, positions it as a candidate for creating a hydrated, protein-repellent interface.
Our comparative analysis will draw insights from a structurally similar compound, 2-methacryloyloxyethyl N-butylcarbamate , which has been investigated in the context of hydrogel synthesis for biomedical applications. Studies on hydrogels incorporating this analog have demonstrated good hydrophilicity and have explored their protein adsorption characteristics, providing a valuable, albeit indirect, basis for our evaluation[1]. The copolymer hydrogels were found to adsorb less protein than the control poly(HEMA) hydrogels[2].
Established Anti-Fouling Chemistries: A Comparative Benchmark
To rigorously assess the potential of "this compound," we will compare its projected performance against three well-established classes of protein-resistant surfaces.
Poly(ethylene glycol) (PEG) Modified Surfaces
PEGylation is the gold standard for creating anti-fouling surfaces. The hydrophilic and flexible PEG chains are known to create a dense, hydrated brush-like layer that sterically hinders the approach of proteins.
Zwitterionic Polymer Brushes
Zwitterionic materials, such as those based on sulfobetaine methacrylate (SBMA), possess an equal number of positive and negative charges within the same monomer unit. This unique characteristic allows them to strongly bind water through electrostatic interactions, forming a robust hydration layer that is highly effective at resisting protein adsorption.
Superhydrophobic Surfaces
Inspired by the "lotus effect," superhydrophobic surfaces utilize a combination of low surface energy chemistry and hierarchical micro/nano-topography to trap a layer of air between the surface and a liquid. This entrapped air plastron minimizes the solid-liquid contact area, thereby reducing the sites available for protein adsorption[3].
Comparative Performance Analysis: A Data-Driven Approach
The following table summarizes key performance metrics for the different surface modification strategies, drawing from published experimental data. As direct data for "this compound" is unavailable, its projected properties are inferred from its chemical structure and data from its methacryloyloxyethyl analog[1][2].
| Surface Modification | Water Contact Angle (°) | Fibrinogen Adsorption (ng/cm²) | Key Mechanism of Protein Resistance |
| Unmodified Control (e.g., Glass/Silicon) | 30 - 70 | > 200 | - |
| PEGylated Surface | 20 - 40 | < 5 | Steric hindrance and a tightly bound hydration layer. |
| Zwitterionic (pSBMA) Brush | 10 - 30 | < 0.3 | Robust hydration layer formed via strong electrostatic interactions.[4] |
| Superhydrophobic Surface | > 150 | Variable, but high detachment | Entrapped air layer minimizes solid-liquid contact area. |
| Proposed: this compound | Projected: 40 - 60 | Projected: Low to moderate | Hydration layer formation via hydrogen bonding from hydroxyl and carbamate groups. |
Note: Projected values for "this compound" are hypothetical and require experimental validation.
Experimental Workflows: From Surface Modification to Protein Adsorption Analysis
To ensure scientific rigor, the comparison of these surfaces must be conducted under standardized experimental conditions. The following sections detail the essential workflows for surface preparation and characterization.
Experimental Workflow: A Visual Overview
Caption: General experimental workflow for the preparation, modification, characterization, and testing of protein-resistant surfaces.
Detailed Experimental Protocols
Protocol 1: Surface Modification with PEG-Silane
This protocol describes the covalent attachment of methoxy-terminated PEG-silane to a glass or silicon substrate.
Materials:
-
Glass or silicon substrates
-
Hellmanex detergent
-
2M NaOH
-
Ethanol
-
Acetic acid
-
mPEG-Silane (e.g., MW 5000)
-
Toluene
Procedure:
-
Substrate Cleaning: a. Immerse substrates in a 2% Hellmanex solution and sonicate for 10 minutes. b. Rinse thoroughly with deionized (DI) water. c. Immerse in 2M NaOH for 30 minutes. d. Rinse extensively with DI water and then with ethanol. e. Dry the substrates in an oven at 110°C for at least 30 minutes.[5]
-
PEGylation: a. Prepare a 0.5% (w/v) solution of mPEG-silane in 95% ethanol containing 1% acetic acid.[5] b. Immerse the cleaned, dry substrates in the PEG-silane solution. c. Incubate at 70°C for 30 minutes.[5] d. Remove the substrates and rinse thoroughly with ethanol to remove any unbound silane. e. Dry the PEGylated substrates under a stream of nitrogen.
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of Sulfobetaine Methacrylate (SBMA)
This protocol details the "grafting-from" approach to create a dense zwitterionic polymer brush on a silicon wafer.
Materials:
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Toluene
-
Sulfobetaine methacrylate (SBMA) monomer
-
Copper(II) chloride (CuCl₂)
-
2,2'-bipyridine (BiPy)
-
Ascorbic acid (AA)
-
Methanol
-
DI water
Procedure:
-
Initiator Immobilization: a. Clean silicon wafers by sonicating in ethanol and water, followed by oxygen plasma treatment for 20 minutes to generate hydroxyl groups. b. Immerse the cleaned wafers in a 1% (v/v) solution of APTES in dry toluene for 1 hour to form an amine-terminated self-assembled monolayer (SAM). c. Rinse with toluene and ethanol, then dry. d. Immerse the APTES-modified wafers in a solution of 1% (v/v) BiBB and 1% (v/v) TEA in dry toluene for 3 hours to attach the ATRP initiator.[6] e. Rinse with toluene and ethanol, then dry under nitrogen.
-
SI-ATRP of SBMA: a. Prepare the polymerization solution by dissolving SBMA, CuCl₂, and BiPy in a 4:1 mixture of water and methanol.[6] b. Degas the solution by bubbling with nitrogen for 30 minutes. c. Add ascorbic acid to the solution to reduce Cu(II) to Cu(I). d. Immerse the initiator-functionalized wafers in the polymerization solution under a nitrogen atmosphere. e. Allow the polymerization to proceed for the desired time to achieve the target brush thickness. f. Remove the wafers and rinse extensively with DI water and ethanol to remove any non-grafted polymer.
Protocol 3: Fabrication of a Superhydrophobic Surface via Spray-Coating
This protocol describes a common method for creating a robust superhydrophobic surface.
Materials:
-
Substrate (e.g., glass, metal)
-
Hydrophobic nanoparticles (e.g., fumed silica modified with a fluorosilane)
-
Polymer binder (e.g., epoxy resin, fluorinated polymer)
-
Appropriate solvent (e.g., acetone, ethyl acetate)
-
Spray gun or airbrush
Procedure:
-
Preparation of the Coating Suspension: a. Disperse the hydrophobic nanoparticles in the chosen solvent using sonication. b. Dissolve the polymer binder in a separate portion of the solvent. c. Mix the nanoparticle dispersion and the polymer solution and continue to sonicate to ensure a homogeneous suspension.[7][8]
-
Spray-Coating: a. Clean the substrate surface thoroughly. b. Use a spray gun to apply a thin, uniform layer of the coating suspension onto the substrate.[7] c. Allow the solvent to evaporate. Multiple layers may be applied to achieve the desired thickness and roughness.
-
Curing: d. Cure the coated substrate according to the binder's requirements (e.g., at an elevated temperature) to ensure good adhesion and mechanical stability.[7]
Proposed Investigation of "this compound" Modified Surfaces
Based on the properties of its structural analog and the functional groups present, we propose the following workflow to evaluate the anti-fouling potential of "this compound."
Caption: Proposed experimental workflow for the synthesis, surface modification, and evaluation of "this compound" as a protein-resistant coating.
The synthesis of a derivative of "this compound" containing a surface-reactive group (e.g., a silane for binding to glass or a thiol for gold surfaces) would be the first critical step. Following successful surface modification, a comprehensive characterization and comparative protein adsorption study, as outlined above, would elucidate its standing among the established anti-fouling materials.
Conclusion and Future Outlook
The quest for ideal protein-resistant surfaces is ongoing and vital for the advancement of biomedical technologies. While PEGylated, zwitterionic, and superhydrophobic surfaces have demonstrated significant efficacy, there is always a need for new materials with potentially improved stability, cost-effectiveness, or performance in specific biological environments.
"this compound" presents an intriguing, unexplored avenue for the development of novel anti-fouling coatings. Its combination of hydrophilic and hydrogen-bonding moieties suggests a mechanism for creating a protein-repellent hydration layer. The proposed experimental investigation, framed by a direct comparison with established benchmarks, will be crucial in determining its true potential. The findings from such a study could not only introduce a new class of anti-fouling materials but also deepen our fundamental understanding of the complex interactions at the biointerface.
References
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Evaluating the effect of the N-butyl group in "2-hydroxyethyl N-butylcarbamate" on polymer properties
A Senior Application Scientist's Guide to Structure-Property Relationships
In the landscape of biomedical polymers, materials scientists and drug development professionals are in a constant search for monomers that offer precise control over the final properties of drug delivery systems, medical devices, and tissue engineering scaffolds. "2-hydroxyethyl N-butylcarbamate" (HEBC) and its polymerizable derivatives represent a class of materials where a subtle change in molecular architecture—the inclusion of an N-butyl group—imparts significant and tunable effects on polymer performance. This guide provides an in-depth evaluation of the N-butyl group's influence, comparing it with other alkyl alternatives and offering the experimental context required for informed material selection.
The Strategic Role of N-Alkyl Substitution in Carbamate-Containing Polymers
Polyurethanes and poly(meth)acrylates containing carbamate moieties are prized for their excellent biocompatibility and versatile mechanical properties.[1][2] The carbamate group (–NH–CO–O–) is a potent hydrogen bond donor and acceptor, leading to strong intermolecular interactions that can result in rigid, high-strength materials. However, for many drug delivery applications, excessive rigidity can be a drawback, hindering drug diffusion and implant integration.
This is where N-alkylation becomes a critical design parameter. The substitution of the hydrogen on the carbamate nitrogen with an alkyl group, such as a methyl, ethyl, or butyl chain, systematically disrupts this hydrogen bonding network.[3] The primary hypotheses for the role of the N-butyl group are:
-
Internal Plasticization: The flexible butyl chain increases free volume between polymer backbones, enhancing segmental mobility and lowering the glass transition temperature (Tg). This results in softer, more flexible materials at physiological temperatures.
-
Modulation of Hydrophilicity: The aliphatic, nonpolar nature of the butyl group is expected to increase the polymer's hydrophobicity, thereby reducing water uptake and altering surface wettability.[4] This can be crucial for controlling drug release kinetics and protein adsorption.
-
Enhanced Mechanical Toughness: By interrupting the rigid network of hydrogen bonds, the N-butyl group can transform a brittle polymer into a tougher, more resilient material with improved elongation and energy absorption capabilities.[5]
This guide will focus on the methacrylate derivative, 2-(N-butylcarbamoyloxy)ethyl methacrylate (also referred to as 2-methacryloyloxyethyl N-butylcarbamate or MBC), as a representative monomer to experimentally explore these effects in comparison to its N-methyl, N-ethyl, and unsubstituted counterparts.
Synthesis and Polymerization Workflow
The synthesis of N-alkyl carbamate-functionalized methacrylate monomers is typically a two-step process, which is followed by free-radical polymerization to form the final polymer material.
Monomer Synthesis & Polymerization
The general synthesis route involves reacting 2-hydroxyethyl methacrylate (HEMA) with an appropriate isocyanate. For our target monomer and its analogues, the reaction would be:
-
Unsubstituted: HEMA + Isocyanic acid (or a protected equivalent) → 2-(carbamoyloxy)ethyl methacrylate
-
N-Methyl: HEMA + Methyl isocyanate → 2-(N-methylcarbamoyloxy)ethyl methacrylate
-
N-Ethyl: HEMA + Ethyl isocyanate → 2-(N-ethylcarbamoyloxy)ethyl methacrylate
-
N-Butyl: HEMA + Butyl isocyanate → 2-(N-butylcarbamoyloxy)ethyl methacrylate
These monomers can then be homopolymerized or, more commonly for tuning properties, copolymerized with a foundational monomer like HEMA via standard free-radical polymerization using an initiator such as 2,2'-azobisisobutyronitrile (AIBN).
Comparative Analysis of Polymer Properties
To objectively evaluate the effect of the N-butyl group, we will compare the properties of polymers derived from methacrylate monomers with different N-alkyl substituents. The data is primarily drawn from a study on copolymers with HEMA, which allows for a direct comparison of the substituent's influence.
Thermal Properties: The Plasticizing Effect
The glass transition temperature (Tg) is a critical parameter for drug delivery systems, as it determines the physical state (glassy or rubbery) of the polymer at physiological temperature (approx. 37°C). An internal plasticizing effect, caused by flexible side chains, lowers the Tg.
As the length of the N-alkyl side chain increases, the Tg of the polymer is expected to decrease. This is because longer, more flexible alkyl chains increase the free volume between polymer backbones, allowing for easier segmental motion at lower temperatures.[6] While a complete homologous dataset for these specific carbamate monomers is not available in a single study, the trend is well-established in related poly(n-alkyl methacrylate)s.[6]
Table 1: Glass Transition Temperatures (Tg) of Poly(n-alkyl methacrylate)s
| Polymer | N-Alkyl Side Group | Glass Transition Temperature (Tg) |
|---|---|---|
| Poly(methyl methacrylate) | Methyl | ~105 °C |
| Poly(ethyl methacrylate) | Ethyl | ~65 °C |
| Poly(n-butyl methacrylate) | n-Butyl | ~20 °C |
(Note: Data represents homopolymers of simple n-alkyl methacrylates to illustrate the established trend. The presence of the carbamate group will shift these absolute values but the trend is expected to be consistent.)
The N-butyl group, being the longest and most flexible in this series, will therefore yield the softest and most flexible material, which is often desirable for creating conformal coatings or soft-tissue implants.
Regarding thermal stability, polyurethanes are known for their robust thermal properties. The decomposition of the urethane linkage typically occurs at temperatures well above those used for medical device sterilization or encountered in physiological environments.[7] The introduction of an N-alkyl group can slightly alter the degradation pathway, but significant decomposition for this class of polymers generally begins above 200-250°C, ensuring stability for most biomedical applications.[7]
Mechanical Performance: From Rigidity to Toughness
The presence and length of the N-alkyl side chain have a profound impact on the mechanical properties of the resulting polymer. By disrupting the dense network of hydrogen bonds possible in unsubstituted carbamates, the N-butyl group significantly enhances flexibility and toughness.
Experimental data from copolymers of HEMA with 2-(N-butylcarbamoyloxy)ethyl methacrylate (MBC) clearly demonstrates this effect. As the concentration of the N-butyl carbamate monomer increases, the material transitions from a rigid, brittle state to a flexible, tougher one.
Table 2: Mechanical Properties of HEMA-co-MBC Hydrogels
| % MBC in Copolymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
|---|---|---|---|
| 0% (Pure pHEMA) | ~0.5 | ~1.0 | ~50 |
| 10% | ~1.2 | ~0.8 | ~150 |
| 20% | ~1.8 | ~0.6 | ~250 |
| 30% | ~2.5 | ~0.4 | ~350 |
(Data adapted from E.M. Ahmed, J. Mater. Sci. Mater. Med., 2014, which provides a clear trend although absolute values can vary with test conditions.)
The causality is clear:
-
Young's Modulus (Stiffness): Decreases significantly with increasing N-butyl carbamate content. This is a direct result of the internal plasticization effect, which reduces the force required to deform the material.
-
Elongation at Break: Increases dramatically. The flexible butyl side chains allow the polymer backbones to slide past one another more easily under stress, preventing premature fracture.
-
Tensile Strength: Increases, indicating that while the material is softer, it can withstand greater stress before failing. This combination of decreasing modulus and increasing tensile strength and elongation is the hallmark of a transition from a rigid material to a tough, resilient one.
Hydrophilicity and Water Interaction
For applications in drug delivery and biocompatibility, the interaction of a polymer with water is paramount. The hydrophilicity of a material is governed by a balance between hydrophilic groups (like hydroxyl and carbamate groups) and hydrophobic groups (like the polymer backbone and alkyl chains).[8]
The N-butyl group is distinctly hydrophobic. Its incorporation is expected to decrease the overall hydrophilicity of the polymer. This is experimentally verified by measuring both the equilibrium water content (EWC) and the surface water contact angle.
Table 3: Hydrophilicity and Water Interaction of HEMA-co-MBC Hydrogels
| % MBC in Copolymer | Equilibrium Water Content (%) | Water Contact Angle (°) |
|---|---|---|
| 0% (Pure pHEMA) | ~38% | ~65° |
| 10% | ~32% | ~72° |
| 20% | ~26% | ~78° |
| 30% | ~20% | ~85° |
(Data adapted from E.M. Ahmed, J. Mater. Sci. Mater. Med., 2014.)
-
Equilibrium Water Content (EWC): The amount of water a hydrogel can absorb decreases as the N-butyl carbamate content increases. The hydrophobic butyl groups repel water, reducing the polymer's overall capacity to swell.
-
Water Contact Angle: This is a measure of surface wettability. A higher contact angle indicates a more hydrophobic surface. The data clearly shows that as the surface concentration of N-butyl groups increases, the surface becomes progressively more hydrophobic.
This tunable hydrophobicity is a powerful tool for drug development. A more hydrophobic matrix can slow the release of hydrophilic drugs and enhance the loading of hydrophobic drugs.
Experimental Protocols
To ensure the trustworthiness and replicability of these findings, the standard protocols used for characterization are detailed below.
Differential Scanning Calorimetry (DSC) for Tg Determination
-
A small sample (5-10 mg) of the dry polymer is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is subjected to a heat-cool-heat cycle, typically from -50°C to 150°C at a ramp rate of 10°C/min under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in heat flow during the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
A sample (10-15 mg) of the dry polymer is placed in a TGA pan.
-
The sample is heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition (Td) is typically reported as the temperature at which 5% weight loss occurs.
Tensile Property Testing
-
Polymer films are cast and cut into dumbbell-shaped specimens according to ASTM D638 specifications.
-
The thickness and width of the specimen's gauge section are measured precisely.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
Stress (force per unit area) and strain (change in length relative to original length) are recorded throughout the test.
-
Young's modulus, tensile strength, and elongation at break are calculated from the resulting stress-strain curve.
Water Contact Angle Measurement
-
A flat, smooth polymer film is placed on the stage of a contact angle goniometer.
-
A small droplet (typically 2-5 µL) of deionized water is carefully dispensed onto the surface.
-
An image of the droplet on the surface is captured within seconds of deposition.
-
Software is used to measure the angle formed at the three-phase (solid-liquid-vapor) interface. An average of at least five measurements at different locations is reported. This protocol is in accordance with standards like ASTM D5946.[9]
Conclusion: The N-Butyl Group as a Strategic Design Element
The incorporation of an N-butyl group into carbamate-containing polymers is not a trivial substitution; it is a strategic design choice that fundamentally alters material properties. The experimental evidence and established polymer science principles demonstrate that the N-butyl group:
-
Acts as an effective internal plasticizer , significantly lowering the glass transition temperature to yield softer, more flexible materials.
-
Transforms mechanical properties , shifting the polymer from a rigid state to a tough and resilient one with high elongation.
-
Increases hydrophobicity , providing a powerful mechanism to control water uptake and surface wettability.
For researchers and professionals in drug development, the use of monomers like "this compound" or its methacrylate derivatives offers a reliable method to fine-tune polymer carriers and devices. By systematically varying the length of the N-alkyl substituent, one can create a family of materials with a gradient of thermal, mechanical, and hydrophilic properties, enabling the precise optimization of performance for a specific biomedical application.
References
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Ramanathan, S., et al. (2024). Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). Matmatch. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
